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  • Product: O-(4-chlorophenyl)hydroxylamine hydrochloride
  • CAS: 92829-67-9

Core Science & Biosynthesis

Foundational

O-(4-Chlorophenyl)hydroxylamine Hydrochloride: Chemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary This technical whitepaper provides an in-depth analysis of O-(4-chlorophenyl)hydroxylamine hydrochloride, a highly versatile building block in medicinal chemistry. Authored from the perspective of a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of O-(4-chlorophenyl)hydroxylamine hydrochloride, a highly versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide explores the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this compound in the synthesis of complex oxime ether derivatives.

Introduction & Physicochemical Profiling

O-(4-chlorophenyl)hydroxylamine hydrochloride is an essential reagent for introducing the O-(4-chlorophenyl)oxime moiety into organic frameworks. The presence of the electronegative chlorine atom on the phenyl ring modulates the nucleophilicity of the hydroxylamine nitrogen, enhancing its stability while maintaining sufficient reactivity for condensation with carbonyl compounds.

The hydrochloride salt form is preferred over the free base due to its enhanced shelf-life and resistance to atmospheric oxidation[1].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name O-(4-Chlorophenyl)hydroxylamine hydrochloride
CAS Number 92829-67-9
Molecular Formula C6H6ClNO · HCl (or C6H7Cl2NO)
Molecular Weight 180.03 g/mol
Appearance White to off-white solid
Solubility Soluble in Ethanol, Methanol, and DMSO
Handling Safety Skin/Eye irritant; handle with proper PPE

Structural Chemistry & Mechanistic Reactivity

In drug development, the oxime ether linkage is prized for its metabolic stability and its ability to lock molecular conformations. When O-(4-chlorophenyl)hydroxylamine hydrochloride reacts with aldehydes or ketones, the reaction proceeds via a tetrahedral hemiaminal intermediate.

Causality in Reactivity: The hydrochloride salt must be neutralized in situ using a mild base (such as sodium acetate). Strong bases can lead to unwanted side reactions (e.g., nucleophilic aromatic substitution or degradation of the substrate), whereas sodium acetate provides a buffered environment. This perfectly balances the liberation of the nucleophilic free amine with the mild acidity required to protonate the carbonyl oxygen, facilitating the subsequent dehydration step.

ReactionPathway A O-(4-Chlorophenyl)hydroxylamine HCl (Nucleophile) C Tetrahedral Hemiaminal Intermediate A->C Nucleophilic Attack (Base Promoted) B Carbonyl Substrate (Electrophile) B->C D Oxime Ether Derivative (Target Product) C->D Dehydration (-H2O)

Figure 1: Mechanistic pathway of oxime ether formation.

Applications in Drug Development

The O-(4-chlorophenyl)oxime motif is frequently utilized in the development of novel parasiticides and pharmaceuticals[2]. For instance, in the synthesis of trifluoromethanesulfonanilide oxime ether derivatives—compounds highly effective against endo- and ectoparasites like fleas and helminths—this reagent serves as the critical nucleophile[2]. The lipophilicity contributed by the 4-chlorophenyl group significantly enhances the systemic absorption and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs)[2].

Experimental Protocols: Synthesis of Oxime Ether Derivatives

To ensure reproducibility and high yields, the following protocol details the condensation of O-(4-chlorophenyl)hydroxylamine hydrochloride with a model ketone (e.g., a propionylphenyl derivative)[2].

Self-Validating System: This protocol incorporates a mild base and a non-nucleophilic solvent system, ensuring that the only reactive pathway is the desired condensation. The use of a silica pad filtration at the end serves as a rapid, self-validating purification step to remove highly polar salts and unreacted starting materials.

Step-by-Step Methodology:
  • Reagent Preparation: In a dry reaction vessel, dissolve the carbonyl substrate (1.43 mmol) and O-(4-chlorophenyl)hydroxylamine hydrochloride (257 mg, 1.43 mmol) in 23 mL of anhydrous Ethanol[2].

    • Expert Insight: Anhydrous ethanol is chosen over methanol to slightly elevate the boiling point if heating is required later, though room temperature is optimal to prevent transesterification or degradation of sensitive substrates.

  • Base Addition: Add anhydrous Sodium Acetate (NaOAc, 125 mg, 1.52 mmol) to the stirring solution[2].

    • Expert Insight: A slight molar excess of NaOAc (1.06 eq) ensures complete neutralization of the HCl salt without creating a highly basic environment that could trigger epimerization of alpha-chiral centers.

  • Reaction Execution: Stir the reaction mixture continuously for 15 hours at room temperature (RT)[2].

    • Expert Insight: Extended stirring at RT is preferred over refluxing to prevent thermal degradation of the resulting oxime ether.

  • Concentration: Remove the ethanol solvent under reduced pressure using a rotary evaporator[2].

  • Purification: Resuspend the crude residue and filter it through a short pad of silica gel. Elute with a mixture of Dichloromethane and Petroleum Ether (3:2 v/v)[2].

    • Expert Insight: This specific solvent ratio perfectly partitions the lipophilic oxime ether product from the highly polar sodium chloride and unreacted hydroxylamine byproducts.

Workflow S1 1. Reagent Prep Equimolar mixing in EtOH S2 2. Base Addition NaOAc to liberate free base S1->S2 S3 3. Reaction Stir 15h at RT S2->S3 S4 4. Concentration Vacuum evaporation S3->S4 S5 5. Purification Silica pad filtration S4->S5

Figure 2: Standardized synthetic workflow for oxime ether derivatives.

Handling, Safety, and Storage Protocols

As with many functionalized hydroxylamines, O-(4-chlorophenyl)hydroxylamine hydrochloride requires stringent safety protocols to ensure laboratory safety and reagent integrity[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It must be kept locked up and away from strong oxidizing agents (P403+P233, P405)[1].

  • PPE & Exposure: The compound is an irritant to the skin, eyes, and respiratory system. Handle only outdoors or in a well-ventilated fume hood (P271). Wear protective gloves, clothing, and eye/face protection (P280)[1].

  • First Aid: In case of skin contact, wash thoroughly with plenty of soap and water (P302+P352). If inhaled, move the person to fresh air immediately and keep at rest (P304+P340)[1].

References[1] Title: Hydroxylimine hydrochloride - Sigma-Aldrich

Sources

Exploratory

An In-depth Technical Guide to O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS No. 92829-67-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Synthetic Intermediate O-(4-chlorophenyl)hydroxylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 92829-67-9,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthetic Intermediate

O-(4-chlorophenyl)hydroxylamine hydrochloride, with the Chemical Abstracts Service (CAS) number 92829-67-9, is a substituted hydroxylamine derivative of significant interest in synthetic organic chemistry and drug discovery.[1] Its structural features—a reactive O-aryl hydroxylamine moiety combined with a 4-chlorophenyl ring—make it a valuable building block for the synthesis of a diverse range of complex organic molecules and potential therapeutic agents. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical intermediate.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of O-(4-chlorophenyl)hydroxylamine hydrochloride is essential for its correct identification, handling, and use in synthesis. While specific experimental data for this particular salt is not widely published, the properties can be inferred from data on the related N-(4-chlorophenyl)hydroxylamine and general principles of organic chemistry.

Table 1: Physicochemical Properties of O-(4-chlorophenyl)hydroxylamine hydrochloride and Related Compounds

PropertyValue (for related compounds)Source
CAS Number 92829-67-9[1]
Molecular Formula C₆H₇Cl₂NO[1]
Molecular Weight 180.03 g/mol
Boiling Point 251.7°C at 760 mmHg (for N-isomer)[2]
Flash Point 106°C (for N-isomer)[2]
Density 1.409 g/cm³ (for N-isomer)[2]

Spectral Data Interpretation:

The structural elucidation of O-(4-chlorophenyl)hydroxylamine hydrochloride relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Table 2: Expected Spectral Data for O-(4-chlorophenyl)hydroxylamine hydrochloride

TechniqueExpected Features
¹H NMR Aromatic protons (AA'BB' system, 2 doublets), a broad singlet for the -NH₃⁺ protons, and a singlet for the -OH proton (if exchanged with D₂O).
¹³C NMR Four distinct signals in the aromatic region, with the carbon attached to the oxygen appearing at a characteristic downfield shift.
IR Spectroscopy Characteristic peaks for N-H stretching (broad, ~3200-2800 cm⁻¹), C-O stretching (~1250-1000 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the free base (C₆H₆ClNO) and a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of O-(4-chlorophenyl)hydroxylamine hydrochloride

The synthesis of O-(aryl)hydroxylamines can be achieved through various methods, often involving the reduction of the corresponding nitroarene. A common and effective approach is the controlled reduction of 4-chloronitrobenzene.

Experimental Protocol: Synthesis via Reduction of 4-Chloronitrobenzene

This protocol is a generalized procedure based on established methods for the synthesis of aryl hydroxylamines.[3]

Materials:

  • 4-Chloronitrobenzene

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloronitrobenzene in a mixture of ethanol and water.

  • Addition of Reducing Agent: To the stirred solution, add ammonium chloride followed by the portion-wise addition of zinc dust. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove excess zinc and other insoluble materials. The filtrate is concentrated under reduced pressure to remove ethanol.

  • Extraction of the Free Base: The aqueous residue is made basic by the careful addition of a saturated sodium bicarbonate solution. The resulting O-(4-chlorophenyl)hydroxylamine free base is then extracted with dichloromethane.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base.

  • Formation of the Hydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring.

  • Isolation of the Product: The precipitated O-(4-chlorophenyl)hydroxylamine hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality behind Experimental Choices:

  • Zinc/Ammonium Chloride: This reducing system is selective for the reduction of the nitro group to the hydroxylamine and is generally milder than other reducing agents that might lead to the corresponding aniline.

  • Ethanol/Water Solvent System: This mixture provides good solubility for both the organic substrate and the inorganic reagents.

  • Basic Work-up: The use of sodium bicarbonate neutralizes the ammonium chloride and allows for the extraction of the free hydroxylamine base into an organic solvent.

  • Salt Formation: The final step of precipitating the hydrochloride salt serves as a purification method and provides a more stable and easily handleable form of the compound.

SynthesisWorkflow Start 4-Chloronitrobenzene Reduction Reduction with Zn/NH4Cl in Ethanol/Water Start->Reduction Workup Filtration and Concentration Reduction->Workup Extraction Basification (NaHCO3) and Extraction (DCM) Workup->Extraction SaltFormation HCl addition in organic solvent Extraction->SaltFormation Product O-(4-chlorophenyl)hydroxylamine hydrochloride SaltFormation->Product

Caption: Synthetic workflow for O-(4-chlorophenyl)hydroxylamine hydrochloride.

Analytical Characterization

The purity and identity of O-(4-chlorophenyl)hydroxylamine hydrochloride must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity.

Experimental Protocol: HPLC Analysis

Given the lack of a strong chromophore in the hydroxylamine moiety, a pre-column derivatization step is often employed to enhance UV detection.[4][5]

Materials:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl)

  • Borate buffer

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions of O-(4-chlorophenyl)hydroxylamine hydrochloride in a suitable diluent.

  • Derivatization: To an aliquot of the standard/sample solution, add borate buffer to adjust the pH, followed by the addition of the derivatizing agent (e.g., FMOC-Cl in acetonitrile). The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Quenching: The reaction is quenched by the addition of an amino-containing reagent (e.g., glycine) to react with the excess derivatizing agent.

  • HPLC Analysis: The derivatized sample is injected into the HPLC system.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatized product.

  • Quantification: The purity of the sample is determined by comparing the peak area of the derivatized analyte to that of the standard.

Self-Validating System:

The robustness of this analytical protocol is ensured by including system suitability tests, such as replicate injections of the standard to check for consistent retention times and peak areas. The method should also be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

AnalyticalWorkflow Sample Sample of O-(4-chlorophenyl)hydroxylamine HCl Derivatization Pre-column Derivatization (e.g., with FMOC-Cl) Sample->Derivatization HPLC Reversed-Phase HPLC (C18 column) Derivatization->HPLC Detection UV Detection HPLC->Detection Analysis Purity and Identity Confirmation Detection->Analysis

Caption: Analytical workflow for O-(4-chlorophenyl)hydroxylamine hydrochloride.

Applications in Drug Development

O-(4-chlorophenyl)hydroxylamine hydrochloride serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the versatile reactivity of the hydroxylamine group, which can participate in reactions such as oxime formation, N-alkylation, and N-arylation.

Case Study: Synthesis of Bioactive Oximes

The reaction of O-(4-chlorophenyl)hydroxylamine with aldehydes or ketones provides a straightforward route to the corresponding oximes. These oxime derivatives are present in a number of compounds with diverse pharmacological activities. While a specific drug derived directly from O-(4-chlorophenyl)hydroxylamine hydrochloride is not prominently documented, the synthetic transformation is a well-established strategy in medicinal chemistry.

Reaction Scheme:

This reaction is typically carried out in the presence of a mild base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid and liberate the free hydroxylamine for reaction with the carbonyl compound.

ApplicationPathway Start O-(4-chlorophenyl)hydroxylamine HCl Reaction Reaction with Aldehyde/Ketone (Oxime Formation) Start->Reaction Intermediate Oxime Derivative Reaction->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps Product Bioactive Molecule (e.g., enzyme inhibitor, receptor ligand) FurtherSteps->Product

Caption: Application of O-(4-chlorophenyl)hydroxylamine HCl in synthesis.

Safety and Handling

O-(4-chlorophenyl)hydroxylamine hydrochloride should be handled with care, following standard laboratory safety procedures for potentially hazardous chemicals. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

O-(4-chlorophenyl)hydroxylamine hydrochloride is a valuable and versatile intermediate for organic synthesis. Its preparation from readily available starting materials and its reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective and safe utilization in the laboratory.

References

  • Two Steps Non-Enzymatic Synthesis of Molnupiravir... Sunandana Akkala, et al. ResearchGate. Available at: [Link]

  • O-(4-chlorophenyl)hydroxylamine hydrochloride. A-Mei Bio. Available at: [Link]

  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering. Available at: [Link]

  • 4-Chlorophenylhydroxylamine. PubChem. Available at: [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis... Research Journal of Chemical Sciences. Available at: [Link]

  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents.
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available at: [Link]

  • Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). PrepChem.com. Available at: [Link]

  • Methods for Hydroxamic Acid Synthesis. PMC - NIH. Available at: [Link]

  • HYDROXYLAMINE HYDROCHLORIDE. precisionFDA. Available at: [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

  • Solved IR, 1H NMR and 13C NMR spectra are shown in... Chegg.com. Available at: [Link]

  • O-[(4-Chlorophenyl)methyl]hydroxylamine hydrochloride suppliers and producers. BuyersGuideChem. Available at: [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. Available at: [Link]

  • Determination of Hydroxylamine by HPLC , a Mutagenic Impurity in Febuxostat Drug Substance. Semantic Scholar. Available at: [Link]

  • Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies... PubMed. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

  • 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives... ResearchGate. Available at: [Link]

Sources

Foundational

solubility of O-(4-chlorophenyl)hydroxylamine HCl in organic solvents

An In-Depth Technical Guide to the Solubility of O-(4-chlorophenyl)hydroxylamine HCl in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of O-(4-chlorophenyl)hydroxylamine HCl in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of O-(4-chlorophenyl)hydroxylamine hydrochloride (HCl). We will explore the theoretical principles governing its solubility, present detailed, field-proven methodologies for its empirical determination, and provide an illustrative solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical protocols for assessing the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility

O-(4-chlorophenyl)hydroxylamine HCl is an aryl-substituted hydroxylamine derivative of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for various pharmaceuticals and agrochemicals.[1] The solubility of such a compound is a pivotal physical property that dictates its behavior in various applications. In drug discovery, solubility profoundly influences bioavailability, formulation options, and the design of in vitro assays.[2] For synthetic chemists, it governs the choice of reaction solvents, purification strategies (e.g., crystallization), and overall process efficiency.

This guide moves beyond a simple listing of data to explain the causal relationships behind the solubility behavior of O-(4-chlorophenyl)hydroxylamine HCl. By understanding the interplay of its structural features with solvent properties, researchers can make more informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3][4] The structure of O-(4-chlorophenyl)hydroxylamine HCl presents a combination of polar and nonpolar characteristics that dictate its solubility profile.

  • Molecular Structure: The molecule can be deconstructed into three key regions:

    • The 4-chlorophenyl group: This aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[5]

    • The O-hydroxylamine group (-ONH2): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[6]

    • The hydrochloride salt (-HCl): As an ionic salt, this group drastically increases the polarity of the molecule. In the presence of a solvent with a sufficiently high dielectric constant, it can dissociate into ions, a process that strongly favors solubility in polar solvents, particularly polar protic ones like water and alcohols.[7]

  • Impact of Solvent Properties:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and can engage in hydrogen bonding.[3] They are expected to be effective solvents for O-(4-chlorophenyl)hydroxylamine HCl, as they can solvate both the hydroxylamine group through hydrogen bonds and the ionic hydrochloride salt through strong ion-dipole interactions.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H bonds.[5] While they cannot act as hydrogen bond donors, they can accept hydrogen bonds and effectively solvate polar species. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of organic compounds due to its high polarity.[2]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces.[5] They are generally poor solvents for polar and ionic compounds. The nonpolar chlorophenyl ring may confer some minimal solubility, but the highly polar hydroxylamine and HCl salt moieties will dominate, leading to expected poor solubility in these solvents.

The interplay of these factors is visualized in the diagram below.

Solute O-(4-chlorophenyl)hydroxylamine HCl Group1 4-Chlorophenyl Group (Nonpolar) Solute->Group1 Group2 O-Hydroxylamine Group (Polar, H-bonding) Solute->Group2 Group3 Hydrochloride Salt (Ionic, Highly Polar) Solute->Group3 PolarProtic Polar Protic (e.g., Methanol) Group1->PolarProtic Disfavors Nonpolar Nonpolar (e.g., Toluene) Group1->Nonpolar Favors Interaction Group2->PolarProtic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic (e.g., DMSO) Group2->PolarAprotic Moderate Interaction Group3->PolarProtic Strong Interaction (Ion-Dipole) Group3->PolarAprotic Moderate Interaction Group3->Nonpolar Strongly Disfavors SolventType Solvent Properties Solubility Solubility Outcome PolarProtic->Solubility High PolarAprotic->Solubility Moderate to High Nonpolar->Solubility Low

Caption: Factors influencing the solubility of O-(4-chlorophenyl)hydroxylamine HCl.

Methodologies for Experimental Solubility Determination

Accurate solubility measurement requires robust and reproducible protocols. Two primary methods are widely used in the industry: the kinetic method for high-throughput screening and the equilibrium (shake-flask) method for definitive, thermodynamic solubility.[8]

Protocol 1: Kinetic Solubility Determination via UV-Vis Spectroscopy

This high-throughput method is ideal for early-stage discovery where compound availability may be limited.[9] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of O-(4-chlorophenyl)hydroxylamine HCl in 100% DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of the desired organic solvent to each well to achieve a final volume of 250 µL and a nominal concentration of 200 µM. The final DMSO concentration is 2%.

  • Mixing and Incubation: Seal the plate and mix thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).

  • Filtration: After incubation, filter the solution using a solubility filter plate (e.g., Millipore MultiScreen®, 0.45 µm pore size) to separate any undissolved precipitate.[9]

  • Quantification:

    • Transfer the clear filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate using a UV spectrophotometer at the compound's λ_max.

    • Prepare a calibration curve using standard solutions of the compound in the same solvent system.

    • Calculate the solubility by comparing the absorbance of the sample to the calibration curve.

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, providing a true measure of a compound's solubility at a specific temperature.[5][10]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid O-(4-chlorophenyl)hydroxylamine HCl (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.[5]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and agitate them on an orbital shaker or with a magnetic stirrer in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[5]

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.[5]

  • Quantification (HPLC):

    • Prepare a calibration curve by injecting known concentrations of O-(4-chlorophenyl)hydroxylamine HCl into an HPLC system.

    • Dilute the filtered sample with a suitable mobile phase.

    • Inject the diluted sample into the HPLC and determine the concentration by comparing the peak area to the calibration curve.

    • The calculated concentration represents the thermodynamic solubility.

The general workflow for these experimental determinations is illustrated below.

Start Start: Solubility Determination ChooseMethod Choose Method Start->ChooseMethod Kinetic Kinetic Method ChooseMethod->Kinetic High-Throughput Thermo Thermodynamic Method (Shake-Flask) ChooseMethod->Thermo Gold Standard PrepStock Prepare DMSO Stock Kinetic->PrepStock Dispense Dispense Stock & Add Solvent PrepStock->Dispense IncubateKinetic Incubate (e.g., 2h) Dispense->IncubateKinetic FilterKinetic Filter (Filter Plate) IncubateKinetic->FilterKinetic AnalyzeUV Analyze Filtrate (UV-Vis) FilterKinetic->AnalyzeUV End End: Report Solubility Data AnalyzeUV->End AddSolid Add Excess Solid to Solvent Thermo->AddSolid Equilibrate Equilibrate (e.g., 24-48h) AddSolid->Equilibrate Centrifuge Centrifuge & Filter Supernatant Equilibrate->Centrifuge AnalyzeHPLC Analyze Filtrate (HPLC) Centrifuge->AnalyzeHPLC AnalyzeHPLC->End

Caption: Experimental workflow for solubility determination.

Illustrative Solubility Profile

While comprehensive, publicly available solubility data for O-(4-chlorophenyl)hydroxylamine HCl is limited, the following table presents a representative solubility profile based on the theoretical principles discussed. This data should be considered illustrative and serves to demonstrate the expected trends. For project-specific applications, empirical determination is required.

Solvent CategorySolventPredicted Qualitative SolubilityPredicted Quantitative Solubility (mg/mL at 25°C)
Polar Protic MethanolHighly Soluble> 100
EthanolSoluble50 - 100
WaterSoluble30 - 50
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble> 150
Acetonitrile (ACN)Slightly Soluble5 - 15
AcetoneSparingly Soluble1 - 5
Nonpolar Dichloromethane (DCM)Very Slightly Soluble< 1
TolueneInsoluble< 0.1
HexaneInsoluble< 0.01

Discussion and Interpretation

The predicted solubility data aligns well with the theoretical framework. The highest solubility is anticipated in highly polar solvents like DMSO and methanol. The strong polarity of DMSO makes it an excellent solvent for a wide range of compounds, while methanol's ability to form hydrogen bonds and solvate the hydrochloride salt contributes to high solubility.[2][12]

The solubility in other polar protic solvents like ethanol and water is expected to be good but potentially lower than in methanol, which could be due to the different balance of polarity and hydrogen bonding capabilities.[12]

In polar aprotic solvents, a clear trend is visible. The high polarity of DMSO leads to excellent solubility. Acetonitrile and acetone, being less polar, are predicted to be poorer solvents.

As expected, solubility in nonpolar solvents like dichloromethane, toluene, and hexane is predicted to be extremely low. The energetic cost of breaking the strong intermolecular forces within the solid crystal lattice of the polar salt is not compensated by the weak van der Waals interactions with these nonpolar solvents.[5]

Conclusion

This technical guide has provided a detailed examination of the solubility of O-(4-chlorophenyl)hydroxylamine HCl. By integrating theoretical principles with practical, detailed experimental protocols, we have established a framework for understanding and determining the solubility of this compound. The illustrative data highlights the critical role of solvent polarity and hydrogen bonding, with polar protic solvents and highly polar aprotic solvents like DMSO demonstrating the highest solvating power. For any research or development endeavor, the empirical determination of solubility using a validated method, such as the shake-flask protocol, remains essential for generating accurate and reliable data to guide scientific decisions.

References

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved from [Link]

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Exploratory

The Strategic Utility of O-Arylhydroxylamines in Modern Organic Synthesis: A Technical Guide

Executive Summary O-arylhydroxylamines (aryloxyamines) have transitioned from niche intermediates to highly versatile building blocks in modern organic synthesis. Historically limited by harsh synthetic requirements, rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-arylhydroxylamines (aryloxyamines) have transitioned from niche intermediates to highly versatile building blocks in modern organic synthesis. Historically limited by harsh synthetic requirements, recent breakthroughs in transition-metal catalysis and photoredox chemistry have democratized access to these motifs. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a mechanistic and practical understanding of O-arylhydroxylamines. This whitepaper dissects their synthesis, their role as linchpins in heterocycle construction (e.g., benzofurans), and their function as potent electrophilic aminating agents.

Strategic Synthesis of the O-Arylhydroxylamine Motif

Historically, the construction of the Ar–O–N linkage relied on S_NAr-type processes using highly electron-deficient aromatic systems and hydroxylamine equivalents like N-hydroxyphthalimide[1]. However, this approach suffered from narrow substrate scope. Today, two modern paradigms dominate the synthesis of O-arylhydroxylamines:

Palladium-Catalyzed Cross-Coupling

The most robust method for synthesizing O-arylhydroxylamines from simple aryl halides was developed by Buchwald and Maimone, utilizing ethyl acetohydroximate as a hydroxylamine equivalent[2].

Mechanistic Causality: The critical challenge in Pd-catalyzed C–O bond formation is the reluctance of the Pd(II) intermediate to undergo reductive elimination, often favoring β-hydride elimination instead. The breakthrough was the application of bulky biarylphosphine ligands, specifically t-BuBrettPhos. The extreme steric bulk of this ligand forces the Pd center into a geometry that dramatically lowers the activation barrier for C–O reductive elimination under mild conditions[2]. Following cross-coupling, the intermediate is easily cleaved with aqueous HCl to yield the free O-arylhydroxylamine[1].

Photoredox Catalysis

For highly functionalized or complex substrates, Leonori's photoredox method offers a traceless, decarboxylative approach[3]. By generating alkyl radicals from carboxylic acids via photoinduced oxidation-decarboxylation, these radicals can be trapped by nitrosoarenes. This method bypasses the need for pre-functionalized aryl halides and operates under exceptionally mild, room-temperature conditions, making it ideal for late-stage functionalization in drug discovery[3].

G A Aryl Halide (Ar-X) C Pd-Catalyzed Cross-Coupling t-BuBrettPhos Ligand A->C B Ethyl Acetohydroximate (Hydroxylamine Equivalent) B->C D O-Arylated Intermediate C->D Reductive Elimination E Acidic Cleavage (Aqueous HCl) D->E F O-Arylhydroxylamine (Ar-O-NH2) E->F Hydrolysis

Figure 1: Workflow of Pd-catalyzed O-arylation of ethyl acetohydroximate to synthesize O-arylhydroxylamines.

Transformative Applications in Organic Synthesis

The [3,3]-Sigmatropic Rearrangement: A Gateway to Benzofurans

O-arylhydroxylamines are premier precursors for the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry. Tomkinson and colleagues demonstrated that reacting O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid leads directly to benzofurans in a single operation[4].

Mechanistic Causality: The reaction initiates with an acid-catalyzed condensation to form an O-aryl oxime ether. The acidic environment then triggers a [3,3]-sigmatropic rearrangement, cleaving the weak N–O bond. This cleavage is thermodynamically driven by the subsequent rearomatization of the intermediate[5]. Finally, intramolecular cyclization and elimination of ammonia yield the benzofuran core. This one-pot condensation-rearrangement-cyclization sequence circumvents the need for multi-step ortho-functionalization of phenols[4].

G A O-Arylhydroxylamine + Ketone B Acid-Catalyzed Condensation (-H2O) A->B C O-Aryl Oxime Ether Intermediate B->C D [3,3]-Sigmatropic Rearrangement (N-O Bond Cleavage) C->D E Rearomatization & Cyclization (NH3 Elimination) D->E F Substituted Benzofuran E->F

Figure 2: Mechanistic pathway of benzofuran synthesis via[3,3]-sigmatropic rearrangement.

Electrophilic Amination and Aziridination

O-arylhydroxylamines, particularly O-(2,4-dinitrophenyl)hydroxylamine (DPH), are potent electrophilic aminating agents. They enable the direct transfer of an "NH2" group to nucleophiles, carbanions, and unactivated olefins[6].

Mechanistic Causality: In Rh-catalyzed aziridination of olefins using DPH, computational studies reveal that the Rh-nitrenoid intermediate exists in a triplet state. Upon reacting with the C=C bond, intersystem crossing occurs, and the resulting diradical undergoes a barrierless C–N bond formation. This rapid collapse prevents C–C bond rotation, explaining the strict stereospecificity of the transformation[6]. Furthermore, the choice of solvent is critical; using trifluoroethanol (TFE) dramatically accelerates amination reactions because TFE hydrogen-bonds to the O-arylhydroxylamine, polarizing the N–O bond and facilitating the rate-limiting transfer of the NH2 group to the metal catalyst[7].

Quantitative Data Summaries

To facilitate reagent selection and reaction planning, the following tables summarize key quantitative parameters and methodologies.

Table 1: Synthetic Methodologies for O-Arylhydroxylamines

MethodologyCatalyst / ReagentsYield RangeKey AdvantagesLimitations
Pd-Catalyzed Cross-Coupling [2]Pd(OAc)2, t-BuBrettPhos, Ethyl acetohydroximate70–95%Broad scope (aryl chlorides, bromides, iodides); scalable.Electron-rich aryl chlorides and acidic N-H groups are challenging.
Photoredox Decarboxylation [3]Organo-photoredox dye, Visible Light50–85%Traceless generation; extremely mild conditions; late-stage functionalization.Requires specific nitrosoarene traps; primary hydroxylamines can over-oxidize.
Diaryliodonium Transfer [5]Diaryliodonium salts, KOtBu60–90%Transition-metal-free options available; rapid O-arylation.Reagent synthesis (diaryliodonium salts) adds a preliminary step.

Table 2: Key Applications of O-Arylhydroxylamines

Reaction TypePrimary ReagentTarget ScaffoldMechanistic Driver
Heterocycle Synthesis [4]O-Arylhydroxylamine + KetoneBenzofurans[3,3]-Sigmatropic rearrangement driven by rearomatization.
Electrophilic Amination [6]O-(2,4-dinitrophenyl)hydroxylamine (DPH)Primary Amines / AziridinesTriplet Rh-nitrenoid intermediate enabling stereospecific C-N bond formation.
α-Amination of Ketones [7]O-(4-nitrophenyl)hydroxylamineChiral α-Amino KetonesHydrogen-bonding acceleration via TFE solvent; Rh(II) catalysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues and specific stoichiometric ratios ensure that deviations from the expected mechanism are immediately apparent to the operator.

Protocol A: Pd-Catalyzed Synthesis of O-Phenylhydroxylamine[1][2]

Objective: Synthesize the free oxyamine from bromobenzene.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (2 mol%), t-BuBrettPhos (4 mol%), and Cs2CO3 (1.5 equiv).

  • Coupling: Add bromobenzene (1.0 mmol), ethyl acetohydroximate (1.2 mmol), and anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C for 2–4 hours. Validation Check: The solution will transition from yellow to a dark amber, indicating active Pd(0) turnover.

  • Hydrolysis: Cool the mixture to 0 °C. Add aqueous HCl (4 M in dioxane, 5.0 equiv) dropwise. Stir at room temperature for 1 hour to cleave the acetohydroximate protecting group.

  • Isolation: Neutralize carefully with saturated aqueous NaHCO3. Extract with EtOAc (3 × 10 mL). Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the free O-phenylhydroxylamine.

Protocol B: One-Pot Synthesis of 1,2,3,4-Tetrahydrodibenzofuran[4]

Objective: Execute a condensation-rearrangement-cyclization cascade.

  • Initiation: Dissolve O-phenylhydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (2.0 mL) in a round-bottom flask and warm to 60 °C.

  • Catalysis & Condensation: After 5 minutes of equilibration, add methanesulfonic acid (2.0 mmol) followed by cyclohexanone (1.0 mmol). Causality Note: The methanesulfonic acid serves a dual purpose—it catalyzes the initial oxime ether formation and provides the necessary protonation to lower the LUMO for the subsequent [3,3]-sigmatropic rearrangement.

  • Monitoring: Stir at 60 °C and monitor via TLC (PE:EtOAc, 20:1). The intermediate oxime ether should form rapidly (within 15 mins) and gradually convert to a higher Rf spot (the benzofuran).

  • Workup: Upon complete consumption of the intermediate (typically 2-4 hours), remove the THF under reduced pressure.

  • Purification: Purify directly by column chromatography (PE:EtOAc, 20:1) to isolate 1,2,3,4-tetrahydrodibenzofuran as a light yellow oil (approx. 70% yield).

Conclusion & Future Outlook

O-arylhydroxylamines have cemented their status as indispensable reagents in the synthetic chemist's toolbox. The evolution from harsh S_NAr conditions to elegant Pd-catalyzed and photoredox methodologies has unlocked unprecedented structural diversity. Moving forward, the integration of these motifs with asymmetric catalysis—such as the enantioselective α-amination of ketones using Rh(II) complexes—promises to accelerate the discovery of novel chiral therapeutics. By understanding the underlying thermodynamic drivers, such as the [3,3]-sigmatropic rearrangement and triplet-state nitrenoid insertions, researchers can continue to push the boundaries of N–O bond activation.

References

  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzWardc0rRQ7Hj7EwUlMAhs35RpcwQQLr-RMhTA8luEzKIDn-mC7rE2RlFfAKOymNx2aeGL2X-mkCHyOh_OTsM2k1aS6N5-ilxz4lHgFerK7qmj112HVvcH_o03TdeplJMX4UWveLk5ki1xpX80w=]
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  • Photoredox Synthesis of Arylhydroxylamines from Carboxylic Acids and Nitrosoarenes. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGblJhs1uevcyQdvS_LfKtZDb-aU7aG1I9Ac1kw9hKXWPZHWdNtiipe0VkK0-30ukbxlewZ1wBnhsqDWOZGswhBX_QMtNf3lz-DYLy0C4zxTGTscQlAk5m4gVbNzQHvwhSCzGDbJx91bPhpUfgliNUbzv6tMlVAOYbekIdIHT34rcAdsYX_-d21c6rWC-TD1lhlvwmSODKLBbdDbpyNMcKgsLphTka3SbmG5P6k4kihSGAnF8m5YpDwpHs-ZLarKz4p]
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Foundational

pKa Values and Acidity of O-(4-Chlorophenyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary O-(4-Chlorophenyl)hydroxylamine hydrochloride is a highly specialized bifunctional reagent widely utilized in pharmaceutical synthesis, bioconjugation, and the development of agricultural chemicals. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(4-Chlorophenyl)hydroxylamine hydrochloride is a highly specialized bifunctional reagent widely utilized in pharmaceutical synthesis, bioconjugation, and the development of agricultural chemicals. Unlike standard aliphatic amines, O-arylhydroxylamines exhibit a fascinating chemical dichotomy: they are exceptionally weak bases yet uniquely potent nucleophiles.

This whitepaper provides an in-depth mechanistic analysis of the acidity and pKa of O-(4-chlorophenyl)hydroxylamine hydrochloride. By deconstructing the electronic factors that govern its ionization and detailing the self-validating experimental protocols required to measure its low pKa, this guide equips drug development professionals with the authoritative data needed to optimize oxime ligation and nucleophilic substitution workflows.

Mechanistic Causality of Acidity and pKa

The pKa of a molecule dictates its ionization state at a given pH, which fundamentally governs its solubility, reactivity, and formulation stability. For O-(4-chlorophenyl)hydroxylamine, the predicted pKa of its conjugate acid (the protonated ammonium species, ArO-NH3+​ ) is remarkably low, at 2.17 ± 0.70 [1].

To understand why this molecule is nearly four orders of magnitude more acidic than unsubstituted hydroxylamine (pKa ~6.03)[2], we must analyze the compounded electronic effects acting upon the nitrogen center:

  • Inductive Withdrawal by Oxygen (-I Effect): The highly electronegative oxygen atom directly adjacent to the nitrogen pulls electron density away from the amine. This stabilizes the neutral free base ( ArO-NH2​ ) and severely destabilizes the positively charged conjugate acid ( ArO-NH3+​ ).

  • sp² Hybridization and Aryl Resonance: Unlike O-alkylhydroxylamines (e.g., O-methylhydroxylamine, pKa 4.60)[3], the oxygen in an O-arylhydroxylamine is conjugated with an sp²-hybridized aromatic ring. The oxygen lone pairs delocalize into the phenyl ring, further reducing the electron density available to shield the adjacent nitrogen.

  • para-Chloro Substitution: The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This remote withdrawal propagates through the conjugated π -system, further draining electron density from the O-N bond axis and driving the pKa down to ~2.17[1].

electronic_effects A O-(4-Chlorophenyl)hydroxylamine B Electronegative Oxygen (-I Inductive Effect) A->B C Aryl Ring System (sp2 Resonance) A->C D para-Chloro Group (-I Inductive Effect) A->D E Decreased Nitrogen Electron Density B->E C->E D->E F Reduced Basicity (Conjugate Acid pKa ~2.17) E->F Destabilizes Ammonium Ion

Diagram 1: Electronic and structural factors driving the low pKa of O-(4-chlorophenyl)hydroxylamine.

Comparative pKa Data

To contextualize the acidity of O-(4-chlorophenyl)hydroxylamine, Table 1 summarizes the conjugate acid pKa values of related hydroxylamine derivatives.

Table 1: Comparative pKa Values of Hydroxylamine Derivatives

CompoundConjugate Acid pKaStructural InfluenceReference
Hydroxylamine ( NH2​OH )6.03Baseline[2]
O-Methylhydroxylamine4.60Weak +I from methyl, strong -I from oxygen[3]
O-(4-Chlorophenyl)hydroxylamine2.17 ± 0.70Strong -I from oxygen and p-Cl phenyl ring[1]

The Dichotomy of Basicity and Nucleophilicity: The Alpha-Effect

A common misconception in synthetic chemistry is that basicity and nucleophilicity are strictly correlated. If O-(4-chlorophenyl)hydroxylamine is such a weak base (pKa 2.17), how can it be used as a highly efficient nucleophile for oxime ligations and amide couplings?

The causality lies in the Alpha-Effect [4]. The oxygen atom adjacent to the nucleophilic nitrogen possesses lone pairs of electrons. These lone pairs undergo quantum mechanical electron-electron repulsion with the nitrogen's lone pair. This repulsion destabilizes the ground state of the nitrogen lone pair, raising its Highest Occupied Molecular Orbital (HOMO) energy.

Consequently, the activation energy required for the nitrogen to attack an electrophile (such as an aldehyde or ketone) is drastically lowered. Thus, drug developers can leverage this reagent at physiological pH (7.4)—where it is 100% deprotonated and highly active—without the need for harsh basic conditions that might degrade sensitive biomolecules.

Note on Handling: Because the free base is highly reactive and prone to auto-oxidation, the compound is supplied commercially as the hydrochloride salt ( ArO-NH3+​Cl− ). To liberate the active nucleophile in situ, a mild base (e.g., sodium acetate or triethylamine) is required to neutralize the HCl.

Methodological Framework: pKa Determination

Causality of Experimental Design

Standard potentiometric titration relies on a glass electrode to measure changes in [H+] . However, for a compound with a pKa of ~2.17, the inflection point occurs in a highly acidic region (pH ~2). At this pH, the background concentration of free protons is extremely high (0.01 M), which buffers the solution and masks the minute changes in pH caused by the titrant. Furthermore, glass electrodes suffer from "acid error" at low pH.

Therefore, UV-Vis Spectrophotometric Titration is the superior, self-validating methodology. Because the protonated ammonium species and the neutral free base have distinct chromophoric signatures (due to the perturbation of the aryl ring's π→π∗ transitions), we can directly measure the ratio of [A−]/[HA] independent of electrode sensitivity limits.

Step-by-Step UV-Vis Protocol

This protocol is designed as a self-validating system; the emergence of an isosbestic point internally proves that no degradation is occurring during the assay.

Step 1: Buffer Preparation

  • Prepare a series of 12 aqueous buffer solutions ranging from pH 1.0 to 4.0.

  • Use HCl/KCl for the pH 1.0–2.0 range and Glycine/HCl for the pH 2.0–4.0 range. Ensure ionic strength is kept constant (e.g., I=0.1 M using KCl ).

  • Verify the exact pH of each buffer using a recently calibrated high-precision pH meter.

Step 2: Analyte Dissolution

  • Accurately weigh O-(4-chlorophenyl)hydroxylamine hydrochloride and dissolve it in a minimal volume of HPLC-grade methanol (to ensure solubility).

  • Dilute with ultra-pure water to create a 1.0 mM stock solution.

Step 3: Spectral Acquisition

  • Aliquot 100 µL of the stock solution into 2.9 mL of each buffer directly within quartz cuvettes (final analyte concentration ~33 µM).

  • Record the UV-Vis absorbance spectra from 200 nm to 400 nm against a matched buffer blank.

Step 4: Internal Validation (Isosbestic Point Analysis)

  • Overlay the 12 spectra. Identify the isosbestic point(s)—specific wavelengths where the absorbance remains perfectly constant across all pH values.

  • Causality: A sharp isosbestic point mathematically guarantees that only two absorbing species ( ArO-NH3+​ and ArO-NH2​ ) are in equilibrium, validating that the molecule has not hydrolyzed or degraded in the acidic media.

Step 5: Non-Linear Regression and pKa Calculation

  • Identify the analytical wavelength ( λmax​ ) where the difference in absorbance between the fully protonated and fully deprotonated states is maximized.

  • Plot Absorbance at λmax​ versus pH.

  • Fit the resulting sigmoidal curve using non-linear regression to the Henderson-Hasselbalch equation:

    pH=pKa+log(AA−​−AA−AHA​​)

    where A is the observed absorbance, AHA​ is the absorbance of the pure conjugate acid, and AA−​ is the absorbance of the pure free base.

uv_vis_workflow S1 Buffer Prep (pH 1.0-4.0) S3 UV-Vis Acquisition (200-400 nm) S1->S3 S2 Analyte Dissolution (HCl Salt) S2->S3 S4 Isosbestic Point Verification S3->S4 S5 Non-Linear Regression S4->S5 S6 pKa Determination S5->S6

Diagram 2: UV-Vis spectrophotometric workflow for measuring low-pKa O-arylhydroxylamines.

Conclusion

O-(4-Chlorophenyl)hydroxylamine hydrochloride represents a masterclass in physical organic chemistry. Its highly depressed pKa (~2.17) is a direct consequence of intense inductive and resonance-based electron withdrawal from the nitrogen center. Yet, through the alpha-effect, it bypasses its weak basicity to act as a premier nucleophile in drug synthesis. By employing self-validating UV-Vis spectrophotometric methods, researchers can accurately measure its ionization dynamics, ensuring precise control over reaction conditions in complex synthetic pipelines.

References

  • MDPI. "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines". Molecules. URL:[Link]

  • Wikipedia. "Hydroxylamine". Wikimedia Foundation. URL:[Link]

  • Williams, R. "pKa Data Compiled by R. Williams". Organic Chemistry Data. URL:[Link]

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Exploratory

The Molecular Dichotomy of O-(4-Chlorophenyl)hydroxylamine: A Comprehensive Technical Guide on Free Base vs. Hydrochloride Salt

Executive Summary In advanced heterocyclic synthesis and drug development, the choice between utilizing a free base or a hydrochloride salt of an amine-containing building block is a critical parameter that dictates reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced heterocyclic synthesis and drug development, the choice between utilizing a free base or a hydrochloride salt of an amine-containing building block is a critical parameter that dictates reaction efficiency, storage viability, and pharmacokinetic formulation. This whitepaper provides an in-depth technical analysis of O-(4-chlorophenyl)hydroxylamine , contrasting its transient free base form with its robust hydrochloride salt. By examining the physicochemical properties, interconversion dynamics, and downstream applications, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to manipulate this crucial intermediate effectively.

Physicochemical Dichotomy: Free Base vs. Hydrochloride Salt

The fundamental differences between O-(4-chlorophenyl)hydroxylamine and its hydrochloride salt stem from the protonation state of the nitrogen atom. In the free base form, the nitrogen retains a non-bonding lone pair, rendering the molecule highly nucleophilic but simultaneously susceptible to oxidative degradation and thermal instability.

By treating the free base with anhydrous hydrogen chloride, the nitrogen is protonated to form an ammonium-like cation. This structural shift drastically increases the lattice energy of the molecule, converting a labile, oily liquid into a highly ordered, crystalline solid 1. The resulting hydrochloride salt exhibits inverted solubility profiles and vastly superior shelf-life, making it the preferred form for commercial shipping and long-term laboratory storage.

Quantitative Data Summary
PropertyO-(4-Chlorophenyl)hydroxylamine (Free Base)O-(4-Chlorophenyl)hydroxylamine HCl (Salt)
Molecular Formula C₆H₆ClNOC₆H₆ClNO·HCl
Molecular Weight 143.57 g/mol 180.03 g/mol
CAS Number N/A (Transient intermediate)92829-67-9
Physical State (25°C) Pale yellow oil to low-melting solidWhite to off-white crystalline solid
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Organic Solubility High (Ether, DCM, EtOAc, Hexanes)Low in non-polar (Ether); High in polar (MeOH)
Oxidative Stability Low (Reactive nitrogen lone pair)High (Protonated nitrogen)
Storage Requirements -20°C, Inert Gas (Argon/N₂), DarkAmbient to 4°C, Desiccated

Synthetic Pathways & Interconversion Dynamics

The synthesis of O-arylhydroxylamines typically begins with the hydrazinolysis of an N-aryloxyphthalimide precursor [[2]](). Alternatively, it can be accessed via copper-catalyzed cross-coupling of N-hydroxyphthalimide with 4-chlorophenylboronic acid, followed by deprotection 3. Because the resulting free base is an unstable oil, it is immediately trapped as the hydrochloride salt by titration with anhydrous HCl in a non-polar solvent like dioxane or diethyl ether.

Interconversion N_Phthalimide N-(4-chlorophenoxy)phthalimide Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) N_Phthalimide->Hydrazinolysis FreeBase O-(4-chlorophenyl)hydroxylamine (Free Base: Oil) Hydrazinolysis->FreeBase Yields SaltFormation Salt Formation (4N HCl in Dioxane) FreeBase->SaltFormation + HCl HClSalt O-(4-chlorophenyl)hydroxylamine HCl (Salt: Solid) SaltFormation->HClSalt Precipitates Neutralization Neutralization (Aq. NaHCO3) HClSalt->Neutralization + Base Neutralization->FreeBase Regenerates

Workflow of O-(4-chlorophenyl)hydroxylamine synthesis, salt formation, and free base regeneration.

Stability, Storage, and Handling Protocols

The causality behind the strict storage requirements for the free base lies in its electron-rich oxygen-nitrogen bond. The adjacent heteroatoms create a localized region of high electron density, making the molecule prone to auto-oxidation and cleavage under atmospheric conditions.

Conversely, the hydrochloride salt (CAS: 92829-67-9) is chemically stable under recommended temperatures and pressures 1. However, it is hygroscopic. It must be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents to prevent the generation of hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Application in Drug Development: Benzofuran Synthesis

In medicinal chemistry, O-(4-chlorophenyl)hydroxylamine hydrochloride is a highly valued building block for synthesizing substituted benzofurans—core scaffolds in numerous pharmaceuticals. The reaction utilizes the hydrochloride salt directly, reacting it with cyclic or acyclic ketones in the presence of methanesulfonic acid 4. This initiates a one-pot condensation-rearrangement-cyclization cascade.

BenzofuranSynthesis Reactants O-(4-chlorophenyl)hydroxylamine HCl + Ketone Condensation Condensation (Methanesulfonic Acid, 60°C) Reactants->Condensation Oxime O-Aryl Oxime Intermediate Condensation->Oxime Rearrangement [3,3]-Sigmatropic Rearrangement Oxime->Rearrangement Cyclization Cyclization & Deamination Rearrangement->Cyclization Product Substituted Benzofuran Derivative Cyclization->Product

Mechanistic pathway for benzofuran synthesis via [3,3]-sigmatropic rearrangement of O-aryl oximes.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually or chemically confirm the success of each step through specific causal indicators.

Protocol A: Synthesis of the Hydrochloride Salt via Hydrazinolysis

Adapted from standard O-arylhydroxylamine preparation methodologies 2.

  • Dissolution: Dissolve N-(4-chlorophenoxy)phthalimide (1.0 eq) in a 10% MeOH solution of CHCl₃.

  • Reagent Addition: Slowly add hydrazine monohydrate (3.0 eq) at room temperature.

  • Cleavage: Stir for 12 hours.

    • Validation: The appearance of a dense white precipitate (phthalazine-1,4-dione) confirms the successful cleavage of the phthalimide protecting group.

  • Filtration: Filter the mixture through a silica gel plug, washing with 30% EtOAc in hexanes. Concentrate the filtrate to yield the free base as a yellow oil.

  • Salt Formation: Dissolve the oil in anhydrous diethyl ether (Et₂O) and cool to 0 °C. Causality: Cooling mitigates the exothermic nature of the acid-base neutralization, preventing thermal degradation.

  • Precipitation: Dropwise add 4N HCl in dioxane until pH 3 is reached.

    • Validation: The immediate formation of a white crystalline solid indicates successful salt formation and supersaturation in the ether matrix.

  • Isolation: Filter, wash with cold Et₂O, and dry under vacuum to yield pure O-(4-chlorophenyl)hydroxylamine hydrochloride.

Protocol B: Free Base Regeneration for Immediate Use

When a synthetic step strictly requires the nucleophilic free base, it must be generated in situ or immediately prior to use.

  • Suspension: Suspend O-(4-chlorophenyl)hydroxylamine hydrochloride in a biphasic mixture of Et₂O and saturated aqueous NaHCO₃ at 0 °C.

    • Causality: A mild base (NaHCO₃) prevents base-catalyzed degradation of the sensitive hydroxylamine linkage. The biphasic system ensures the free base partitions into the organic phase immediately, shielding it from aqueous hydrolysis.

  • Neutralization: Stir gently.

    • Validation: The cessation of effervescence (CO₂ evolution) and complete dissolution of the solid into the biphasic system confirms total neutralization.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with Et₂O.

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure at low temperature (<30 °C). Use the resulting labile oil immediately.

Protocol C: Benzofuran Synthesis via Sigmatropic Rearrangement

Utilizing the stable hydrochloride salt directly in cross-coupling/cyclization 4.

  • Preparation: Dissolve O-(4-chlorophenyl)hydroxylamine hydrochloride (1.0 eq) in anhydrous THF and warm to 60 °C.

  • Catalysis: Add methanesulfonic acid (2.0 eq) and the target ketone (1.0 eq).

    • Causality: Methanesulfonic acid acts as a dual-purpose reagent; it catalyzes the initial oxime condensation and provides the highly acidic environment required to drive the subsequent[3,3]-sigmatropic rearrangement.

  • Monitoring: Monitor the reaction via TLC until the starting materials are consumed.

    • Validation: A distinct shift in Rf value and the disappearance of the ketone spot confirms the successful cyclization and deamination sequence.

  • Purification: Remove the solvent under reduced pressure and purify via silica gel column chromatography (PE:EtOAc) to isolate the target benzofuran derivative.

References

  • Title: Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives (EP1799636B1)

Sources

Protocols & Analytical Methods

Method

The Strategic Application of O-(4-chlorophenyl)hydroxylamine Hydrochloride in Electrophilic Amination

Introduction: A Modern Approach to Carbon-Nitrogen Bond Formation The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Approach to Carbon-Nitrogen Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Historically, this has been dominated by nucleophilic substitution and reductive amination, where the nitrogen atom acts as the nucleophile. However, the paradigm of "umpolung" or reverse polarity has ushered in a new era of synthetic strategy, empowering chemists with electrophilic aminating agents. Among these, O-arylhydroxylamine derivatives have emerged as potent reagents for the direct introduction of an amino group to a carbanionic center.[1]

This guide provides a comprehensive overview of the application of O-(4-chlorophenyl)hydroxylamine hydrochloride as a versatile and efficient electrophilic aminating agent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its use with common organometallic reagents, and discuss the critical parameters for successful and safe implementation in a research setting.

The Reagent: Properties and Handling of O-(4-chlorophenyl)hydroxylamine Hydrochloride

O-(4-chlorophenyl)hydroxylamine hydrochloride is a crystalline solid that serves as a stable precursor to the free hydroxylamine. The electron-withdrawing nature of the 4-chlorophenyl group enhances the electrophilicity of the nitrogen atom, making it susceptible to attack by strong nucleophiles.

Table 1: Physicochemical Properties of O-(4-chlorophenyl)hydroxylamine Hydrochloride

PropertyValue
Molecular FormulaC₆H₇Cl₂NO
Molecular Weight179.04 g/mol
AppearanceWhite to off-white crystalline solid
CAS Number29705-75-5

Safety and Handling:

O-(4-chlorophenyl)hydroxylamine hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] As with all hydroxylamine derivatives, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] It is crucial to prevent the inhalation of dust and to avoid contact with skin and eyes.[4][5] In case of contact, rinse the affected area immediately with copious amounts of water. Store the reagent in a cool, dry place away from incompatible materials.

The Core of the Reaction: Mechanism of Electrophilic Amination

The fundamental principle of electrophilic amination with O-(4-chlorophenyl)hydroxylamine involves the attack of a carbanionic nucleophile (from an organometallic reagent) on the electrophilic nitrogen atom of the hydroxylamine. The 4-chlorophenoxide ion is an excellent leaving group, facilitating the formation of the new carbon-nitrogen bond.

G cluster_0 Reaction Pathway Organometallic R-M (e.g., R-MgBr, R-Li) AminatingAgent H₂N-O-Ar (Ar = 4-chlorophenyl) Intermediate [R-NH₂-O-Ar]⁻ M⁺ Transition State/Intermediate Product R-NH₂ Primary Amine Byproduct M-O-Ar (Ar = 4-chlorophenyl)

Caption: Generalized workflow of electrophilic amination.

The reaction typically proceeds via an Sɴ2-type mechanism at the nitrogen atom. The choice of the organometallic reagent and reaction conditions is crucial to prevent side reactions, such as attack at the aromatic ring or deprotonation of the hydroxylamine.

Application Protocols: Synthesis of Primary Amines

The following protocols provide a general framework for the electrophilic amination of Grignard and organolithium reagents with O-(4-chlorophenyl)hydroxylamine hydrochloride. It is imperative for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Protocol 1: Electrophilic Amination of Grignard Reagents

This protocol is adapted from established procedures for the amination of Grignard reagents with related O-arylhydroxylamines.[6][7]

Materials:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide) solution in ether or THF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

G

Caption: Step-by-step workflow for the amination of Grignard reagents.

Procedure:

  • Preparation of the Aminating Agent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add O-(4-chlorophenyl)hydroxylamine hydrochloride (1.0 eq). Add anhydrous THF (or diethyl ether) to achieve a concentration of approximately 0.2 M. Stir the suspension under a nitrogen atmosphere. Note: The hydrochloride salt may not fully dissolve. The free base will be generated in situ upon addition of the Grignard reagent.

  • Reaction Setup: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent solution (1.1 - 1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired primary amine.

Table 2: Representative Yields for Amination of Grignard Reagents with O-Arylhydroxylamines

Grignard ReagentO-ArylhydroxylamineProductYield (%)Reference
Phenylmagnesium bromideO-(mesitylenesulfonyl)hydroxylamineAniline75[6]
4-Methoxyphenylmagnesium bromideO-(diphenylphosphinyl)hydroxylamine4-Methoxyaniline82[6]
n-Butylmagnesium chlorideO-(2,4-dinitrophenyl)hydroxylaminen-Butylamine65[8]

Note: These yields are with related aminating agents and serve as an indication of expected efficiency.

Protocol 2: Electrophilic Amination of Organolithium Reagents

Organolithium reagents are generally more reactive and basic than their Grignard counterparts. Therefore, the reaction conditions need to be carefully controlled to avoid side reactions. This protocol is based on general procedures for the amination of organolithiums.[8]

Materials:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-Butyllithium) solution in hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

  • Preparation of the Aminating Agent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend O-(4-chlorophenyl)hydroxylamine hydrochloride (1.0 eq) in anhydrous THF (to a concentration of ~0.2 M).

  • Reaction Setup: Cool the suspension to -78 °C.

  • Addition of Organolithium Reagent: Add the organolithium reagent solution (1.1 - 1.3 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. Subsequently, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of freshly prepared or titrated organometallic reagents is crucial for obtaining high yields and reproducibility.

  • Anhydrous Conditions: Strict exclusion of moisture is essential to prevent the quenching of the organometallic reagent.

  • Temperature Control: Maintaining low temperatures during the addition of the organometallic reagent is critical to minimize side reactions.

  • Stoichiometry: An excess of the organometallic reagent is often used to ensure complete consumption of the aminating agent and to act as a base to deprotonate the hydrochloride salt.

  • Substrate Scope: The reactivity of the organometallic reagent will influence the optimal reaction conditions. Electron-rich organometallics may react more readily, while sterically hindered substrates might require longer reaction times or elevated temperatures.

Conclusion: A Powerful Tool for Amine Synthesis

O-(4-chlorophenyl)hydroxylamine hydrochloride is a valuable electrophilic aminating agent that provides a direct and efficient route to primary amines from readily available organometallic precursors. The protocols outlined in this guide, coupled with careful experimental technique and optimization, will enable researchers to effectively utilize this reagent in their synthetic endeavors. The principles of electrophilic amination continue to expand the toolkit of synthetic chemists, offering novel disconnections and facilitating the synthesis of complex nitrogen-containing molecules.

References

  • Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. The Journal of Organic Chemistry, 71(1), 219–224.
  • Armstrong, A., & Lamont, S. G. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Berman, A. M., & Johnson, J. S. (2005). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society, 127(43), 15096-15097.
  • Daşkapan, T. (2011). Synthesis of amines by the electrophilic amination of organomagnesium,-zinc,-copper, and-lithium reagents. ARKIVOC, (v), 229-266.
  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621.
  • Hatakeyama, T., Yoshimoto, Y., Ghorai, S. K., & Nakamura, M. (2010). Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines. Organic Letters, 12(7), 1516–1519.
  • Daşkapan, T. (2011). Synthesis of amines by the electrophilic amination of organomagnesium, -zinc, -copper, and -lithium reagents. ARKIVOC, 2011(5), 229-266.
  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. Coll. Vol. 1, p.318 (1941); Vol. 2, p.345 (1922).
  • Chen, B. C., et al. (1996). A new and facile method for the synthesis of 1-arylimidazole-5-carboxylates. Tetrahedron Letters, 37(44), 7961-7964.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Boluda, C. J., Juncá Morales, C., Soto-Hidalgo, E., & Peña, A. (2019).
  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619-4621.

Sources

Application

preparation of benzofurans using O-(4-chlorophenyl)hydroxylamine derivatives

Application Note: Direct One-Pot Synthesis of 5-Chlorobenzofurans via O-(4-Chlorophenyl)hydroxylamine Rearrangement Introduction & Strategic Rationale The benzofuran nucleus is a privileged pharmacophore embedded within...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct One-Pot Synthesis of 5-Chlorobenzofurans via O-(4-Chlorophenyl)hydroxylamine Rearrangement

Introduction & Strategic Rationale

The benzofuran nucleus is a privileged pharmacophore embedded within a vast array of biologically active natural products and synthetic therapeutics [1]. Traditional synthetic approaches to benzofurans often require multi-step transition-metal-catalyzed cross-couplings or the tedious isolation of sensitive O-aryl oxime ether intermediates.

This application note details a highly efficient, one-pot protocol for the preparation of 5-chlorobenzofuran derivatives directly from O-(4-chlorophenyl)hydroxylamine hydrochloride and various ketones. By utilizing methanesulfonic acid (MsOH) as a Brønsted acid promoter, this methodology bypasses intermediate isolation, triggering a seamless condensation-rearrangement-cyclization cascade [2].

Mechanistic Causality & Regioselectivity

Understanding the reaction mechanism is critical for troubleshooting and expanding the substrate scope. The transformation operates via a pathway analogous to the classical Fischer indole synthesis, but adapted for oxygen-containing heterocycles.

  • Condensation: The reaction initiates with the acid-catalyzed condensation of the ketone and O-(4-chlorophenyl)hydroxylamine to form a protonated enamine or oxime equivalent.

  • [3,3]-Sigmatropic Rearrangement: Thermal activation drives a [3,3]-sigmatropic shift. Because the chlorine atom on the starting hydroxylamine is situated para to the oxygen atom, the rearrangement strictly occurs at the unsubstituted ortho position. This regioselectivity guarantees that the chlorine atom will occupy the 5-position of the final benzofuran ring.

  • Cyclization & Elimination: Following C–C bond formation, rearomatization and intramolecular cyclization yield a hemiaminal intermediate. The acidic environment protonates the amine, facilitating the elimination of ammonia to generate the fully aromatic 5-chlorobenzofuran.

Mechanism A O-(4-Chlorophenyl)hydroxylamine + Ketone B Acid-Catalyzed Condensation (Protonated Enamine/Oxime) A->B C [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) B->C D Rearomatization & Intramolecular Cyclization C->D E Ammonia Elimination (-NH3) D->E F 5-Chloro-Benzofuran Derivative E->F

Mechanistic pathway of benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Reaction Optimization & Quantitative Data

The choice of acid and solvent is critical for partitioning the reaction toward the [3,3]-rearrangement rather than competing pathways (such as the Beckmann rearrangement or substrate hydrolysis). MsOH provides the optimal Brønsted acidity; weaker acids fail to initiate the sigmatropic shift efficiently, while strong Lewis acids cause substrate decomposition. Tetrahydrofuran (THF) at 60 °C provides the ideal solvating environment for the hydrochloride salt while supplying the exact thermal energy required to overcome the activation barrier of the [3,3]-shift.

Table 1: Optimization of Acid Catalyst and Conditions (Using Cyclohexanone)

Acid Catalyst (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Primary Outcome
Trifluoroacetic Acid (TFA)THF2524< 10Unreacted starting material
Trifluoroacetic Acid (TFA)THF601235Incomplete rearrangement
Methanesulfonic Acid (MsOH) THF 60 2 > 95 Clean conversion to product
p-Toluenesulfonic Acid (TsOH)Toluene80480Moderate yield, some charring
Lewis Acid (BF₃·OEt₂)DCM4012N/ASubstrate decomposition

Table 2: Substrate Scope for O-(4-Chlorophenyl)hydroxylamine

Ketone SubstrateAcid CatalystSolventTemp (°C)Time (h)Isolated Yield (%)
CyclohexanoneMsOH (2.0 eq)THF60275
CyclopentanoneMsOH (2.0 eq)THF60368
2-ButanoneMsOH (2.0 eq)THF60462
AcetophenoneMsOH (2.0 eq)THF60555

Detailed Experimental Protocol

Workflow Step1 1. Reagent Solvation THF at 60 °C Step2 2. Acidification & Condensation Add MsOH + Ketone Step1->Step2 Step3 3. Thermal Rearrangement Stir 2h (TLC Monitoring) Step2->Step3 Step4 4. Quench & Extraction Neutralize & Phase Separate Step3->Step4 Step5 5. Chromatographic Purification Isolate 5-Cl-Benzofuran Step4->Step5

Step-by-step experimental workflow for the one-pot synthesis of benzofurans.

Scale: 1.0 mmol Materials:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride (1.0 mmol, 180 mg)

  • Ketone substrate (e.g., cyclohexanone, 1.0 mmol, 98 mg / 104 µL)

  • Methanesulfonic acid (MsOH) (2.0 mmol, 130 µL)

  • Tetrahydrofuran (THF), anhydrous (2.0 mL)

Step-by-Step Methodology:

  • Reagent Solvation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, suspend O-(4-chlorophenyl)hydroxylamine hydrochloride (180 mg, 1.0 mmol) in anhydrous THF (2.0 mL). Warm the mixture to 60 °C under a nitrogen atmosphere.

    • Self-Validation: The cloudy suspension should clarify slightly upon warming, confirming adequate solvation of the hydrochloride salt prior to the reaction.

  • Acidification & Condensation: After 5 minutes of equilibration at 60 °C, inject methanesulfonic acid (130 µL, 2.0 mmol) dropwise, followed immediately by the addition of cyclohexanone (104 µL, 1.0 mmol).

    • Self-Validation: A slight exotherm and color change (typically to a pale yellow/orange) indicates the initiation of the condensation phase.

  • Thermal Rearrangement: Maintain the reaction at 60 °C and stir vigorously for 2 hours.

    • Self-Validation: Perform TLC analysis (Hexanes:EtOAc 9:1). The protocol is self-validating when the ketone spot disappears (stain with KMnO₄) and a highly UV-active, non-polar spot emerges (R_f ~ 0.7), corresponding to the benzofuran derivative.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Partition the resulting residue between Ethyl Acetate (10 mL) and saturated aqueous NaHCO₃ (10 mL).

    • Self-Validation: Check the pH of the aqueous layer. It must be > 7 to ensure complete neutralization of MsOH. Acidic carryover will degrade the product during concentration. Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Petroleum Ether to EtOAc (typically 20:1).

    • Self-Validation: The isolated product should present as a light yellow oil or crystalline solid (depending on the ketone used). ¹H NMR should confirm the loss of the hydroxylamine protons and the appearance of the characteristic benzofuran aromatic signals.

References

  • Chiummiento, L., D'Orsi, R., Funicello, M., & Lupattelli, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.[Link][1]

Sources

Method

Application Note: Synthesis and Optimization of O-(4-Chlorophenyl) Oxime Ethers from Ketones

Introduction & Mechanistic Rationale O-Aryl oxime ethers are highly valued intermediates in medicinal chemistry and organic synthesis. They are most notably utilized in the one-pot condensation-rearrangement-cyclization...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

O-Aryl oxime ethers are highly valued intermediates in medicinal chemistry and organic synthesis. They are most notably utilized in the one-pot condensation-rearrangement-cyclization sequence to synthesize complex substituted benzofurans[1][2].

The formation of an O-aryl oxime ether via the condensation of a ketone with O-(4-chlorophenyl)hydroxylamine hydrochloride presents unique mechanistic challenges. The presence of the electron-withdrawing para-chloro substituent on the phenyl ring significantly reduces the nucleophilicity of the hydroxylamine nitrogen compared to unsubstituted aliphatic or simple O-alkyl hydroxylamines[3]. Consequently, the condensation requires precise thermodynamic control and an optimal basic environment to liberate the free amine from its hydrochloride salt without inducing base-catalyzed side reactions or hydrolysis of the resulting oxime[3][4].

Reaction Optimization & Causality

To achieve high yields, researchers must balance the need to neutralize the hydrochloride salt with the requirement for mild acidity to drive the dehydration of the hemiaminal intermediate.

Base Selection: The Buffering Effect

The hydrochloride salt of O-(4-chlorophenyl)hydroxylamine is highly stable but synthetically dormant. A mild base is strictly required to initiate the reaction.

  • Sodium Acetate (NaOAc): This is the industry-standard base for this transformation. In an alcoholic solvent, NaOAc provides a buffered environment (pH ~5–6). This specific pH is basic enough to liberate the nucleophilic free hydroxylamine, yet sufficiently acidic to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its departure as water[3][5].

  • Pyridine: Pyridine can act as both a base and a co-solvent. It is occasionally used for highly sterically hindered ketones but complicates the aqueous workup and can lead to lower isolated yields[4].

  • Strong Bases (e.g., K₂CO₃, NaOH): Strongly basic conditions should be avoided. They can lead to the degradation of the hydroxylamine reagent and promote the unwanted hydrolysis of the newly formed oxime ether back into the starting ketone[3].

Solvent and Temperature Dynamics
  • Ethanol (EtOH): Absolute ethanol is the preferred protic solvent. It readily dissolves the ketone and the hydroxylamine salt. While NaOAc is only partially soluble in EtOH, the heterogeneous mixture slowly dissolves as the reaction progresses, providing a continuous, controlled release of the base[5].

  • Temperature: Due to the deactivated nature of the 4-chloro-substituted amine, reactions typically require prolonged stirring at room temperature (12–15 hours)[5]. For sterically encumbered ketones, gentle heating (40–60 °C) is required to overcome the activation energy barrier[3].

Quantitative Data: Condition Matrix

The following table summarizes the causal relationship between reaction conditions and expected yields, derived from standard optimization parameters for deactivated O-arylhydroxylamines[3][4][5].

SolventBase (Equivalents)TemperatureTimeExpected YieldMechanistic Remarks
EtOH NaOAc (1.2 eq)Room Temp15 h80–95%Optimal: Perfect buffer system; prevents hydrolysis; ideal for unhindered ketones.
EtOH NaOAc (1.5 eq)60 °C4–6 h75–90%Accelerated: Required for sterically hindered or highly deactivated ketones.
Pyridine None (Solvent)Reflux2–4 h60–80%Harsh: Drives difficult condensations but complicates extraction and lowers yield.
MeOH / H₂O K₂CO₃ (1.1 eq)Room Temp12 h50–70%Suboptimal: Higher pH increases the risk of partial oxime hydrolysis.

Experimental Workflow & Protocol

The following protocol is a self-validating system designed to maximize the yield of O-(4-chlorophenyl) oxime ethers while minimizing side reactions.

Materials Required
  • Ketone substrate (1.0 equiv)

  • O-(4-chlorophenyl)hydroxylamine hydrochloride (1.1–1.2 equiv)

  • Anhydrous Sodium Acetate (NaOAc) (1.2–1.5 equiv)

  • Absolute Ethanol (to achieve 0.1–0.2 M concentration relative to the ketone)

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) in absolute ethanol[5].

  • Reagent Addition: Add O-(4-chlorophenyl)hydroxylamine hydrochloride (1.1 equiv) to the stirring solution. Follow immediately with the addition of anhydrous sodium acetate (1.2 equiv)[5]. Self-Validation Check: The mixture will initially appear as a cloudy suspension due to the incomplete solubility of NaOAc.

  • Condensation Phase: Seal the flask under an inert atmosphere (N₂ or Ar) and stir vigorously at room temperature for 15 hours[5]. If the ketone is sterically hindered, attach a reflux condenser and heat the mixture to 60 °C for 4 hours[3].

  • In-Process Monitoring (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system. Self-Validation Check: The product O-aryl oxime ether will consistently exhibit a higher Rf value (less polar) than the starting ketone.

  • Solvent Removal: Once TLC indicates complete consumption of the ketone, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Aqueous Workup: Partition the resulting crude residue between distilled water (to dissolve the NaCl and acetic acid byproducts) and an organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane)[3].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-(4-chlorophenyl) oxime ether[3][5].

Troubleshooting & Structural Considerations

  • E/Z Geometric Isomerism: If the two substituents on the ketone's carbonyl carbon are different, the resulting oxime ether will form as a mixture of E and Z geometric isomers[6]. During TLC or GC-MS analysis, this may manifest as two closely eluting spots or peaks. This is a natural consequence of the reaction and not an indicator of impurities.

  • Stalled Reactions: If TLC shows a stalled reaction (co-existence of starting material and product after 15 hours), the nucleophilicity of the hydroxylamine may be overly suppressed. Solution: Increase the temperature to 60 °C and add an additional 0.2 equivalents of NaOAc[3].

Visualization: Reaction Workflow & Decision Tree

Workflow N1 Ketone + O-(4-Cl-Ph)NH2·HCl (1.0 equiv / 1.1 equiv) N2 Addition of Mild Base (NaOAc, 1.2 equiv) N1->N2 N3 Condensation in EtOH (RT for 15h or 60°C for 4h) N2->N3 Liberates free amine N4 TLC / GC-MS Monitoring N3->N4 N5 Conversion Complete? N4->N5 N6 Optimize: Increase Temp or Add NaOAc N5->N6 No N7 Solvent Evaporation & Aqueous Workup N5->N7 Yes N6->N3 N8 Purified O-(4-Chlorophenyl) Oxime Ether N7->N8 Extraction (EtOAc/H2O)

Caption: Logical workflow and troubleshooting decision tree for O-(4-chlorophenyl) oxime ether synthesis.

References

  • [1] Oxidation of Primary Amines to Ketones | Request PDF - ResearchGate. researchgate.net.

  • [2] Benzofuran synthesis - Organic Chemistry Portal. organic-chemistry.org.

  • [3] Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine - Benchchem. benchchem.com.

  • [5] EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives - Google Patents. google.com.

  • [6] Oxime - Wikipedia. wikipedia.org.

  • [4] reaction in oximes of: compounds. asianpubs.org.

Sources

Application

Application Note: O-(4-Chlorophenyl)hydroxylamine Hydrochloride in Agrochemical Intermediate Synthesis

Executive Summary The development of advanced agrochemicals—ranging from broad-spectrum parasiticides to selective herbicides—relies heavily on robust, modular synthetic building blocks. O-(4-chlorophenyl)hydroxylamine h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced agrochemicals—ranging from broad-spectrum parasiticides to selective herbicides—relies heavily on robust, modular synthetic building blocks. O-(4-chlorophenyl)hydroxylamine hydrochloride has emerged as a critical intermediate in these workflows. This application note provides an authoritative guide on the mechanistic role, experimental handling, and synthetic utility of this compound. By detailing its application in the synthesis of oxime ether parasiticides and copper-mediated cascade cyclizations to benzoxazoles, this guide equips researchers with self-validating protocols designed for high yield and reproducibility.

Chemical Profile & Mechanistic Role

  • CAS Number: 92829-67-9[1]

  • Molecular Weight: 180.03 g/mol [1]

  • Formula: C₆H₆ClNO · HCl

  • Physical State: Solid (typically handled as the hydrochloride salt to prevent premature oxidation and degradation of the free hydroxylamine).

Mechanistic Causality: O-(4-chlorophenyl)hydroxylamine acts as an ambident nucleophile and a highly efficient O-arylating agent. The para-chloro substitution is not merely a structural artifact; it serves a dual mechanistic purpose. In parasiticide applications, the lipophilic chlorine atom significantly enhances the molecule's ability to penetrate the lipid-rich cuticles of ectoparasites and helminths[2]. In metal-catalyzed cyclizations, the electron-withdrawing nature of the chloro group polarizes the N–O bond. This polarization lowers the activation energy barrier for N–O bond cleavage, facilitating the critical C–O bond formation step during the synthesis of benzoxazole derivatives[3].

Agrochemical Applications: Design & Logic

Pathway A: Synthesis of Oxime Ether Parasiticides

Trifluoromethanesulfonanilide oxime ether derivatives represent a potent class of parasiticides used to control flea and tick infestations in veterinary medicine[2]. The synthesis involves the direct condensation of a functionalized ketone with O-(4-chlorophenyl)hydroxylamine hydrochloride. The resulting oxime ether linkage is highly stable against enzymatic hydrolysis in vivo, ensuring a prolonged half-life of the active pharmaceutical ingredient (API)[2].

Pathway B: Synthesis of Benzoxazole Herbicides/Fungicides

Benzoxazoles are privileged scaffolds in crop protection, often exhibiting potent fungicidal and herbicidal properties. Traditionally, synthesizing these heterocycles required harsh conditions. However, bisaryloxime ethers derived from O-(4-chlorophenyl)hydroxylamine can undergo a highly efficient Copper(II)-mediated cascade C–H functionalization, followed by C–N and C–O bond formation, to yield 2-arylbenzoxazoles under neutral conditions[3].

Mechanistic Pathways

G cluster_0 Oxime Ether Formation A Ketone / Aldehyde C Bisaryloxime Ether A->C Pyridine, EtOH Reflux B O-(4-chlorophenyl) hydroxylamine HCl B->C Nucleophilic Addition D Trifluoromethanesulfonanilide Derivatives (Parasiticides) C->D Agrochemical Formulation E 2-Arylbenzoxazoles (Fungicides / Herbicides) C->E Cu(OAc)2, DMSO, 110°C Cascade C-H Functionalization

Reaction pathways of O-(4-chlorophenyl)hydroxylamine HCl in agrochemical synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of O-(4-Chlorophenyl) Oxime Ethers

This protocol describes the condensation of a ketone precursor to form the stable oxime ether linkage[2].

Reagents:

  • Ketone precursor (1.0 equiv)

  • O-(4-chlorophenyl)hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.5 equiv)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Initiation: Suspend the ketone and O-(4-chlorophenyl)hydroxylamine hydrochloride in absolute ethanol within a round-bottom flask equipped with a reflux condenser.

  • Catalysis & Liberation: Add pyridine dropwise at room temperature.

    • Causality: Pyridine acts as a dual-purpose reagent. It neutralizes the hydrochloride salt to liberate the highly nucleophilic free hydroxylamine and buffers the reaction to prevent acid-catalyzed degradation of the starting materials.

  • Propagation: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The disappearance of the ketone spot validates reaction completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and 1M HCl.

    • Causality: The acidic aqueous wash is strictly required to protonate and completely remove residual pyridine, which would otherwise interfere with downstream purification.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime ether. Purify via silica gel chromatography if necessary.

Protocol B: Copper-Mediated Cascade Cyclization to 2-Arylbenzoxazoles

This protocol utilizes the oxime ether generated in Protocol A to synthesize benzoxazole scaffolds via C-H activation[3].

Reagents:

  • Bisaryloxime ether (1.0 equiv)

  • Cu(OAc)₂ (20 mol%)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk tube with the bisaryloxime ether and Cu(OAc)₂.

  • Activation: Add anhydrous DMSO and stir the mixture at 110 °C under an ambient air atmosphere for 12 hours.

    • Causality: DMSO acts as a highly polar coordinating solvent that stabilizes the Cu(II) intermediate. The elevated temperature provides the activation energy required for the initial C–H functionalization step ortho to the oxime ether[3]. Ambient air serves as the terminal oxidant to regenerate the active copper species.

  • Quenching: Cool the reaction mixture to room temperature and dilute generously with EtOAc.

  • Phase Separation: Wash the organic phase sequentially with distilled water (3x) and brine.

    • Causality: Multiple water washes are a critical self-validating step. DMSO has a high boiling point and will co-elute during column chromatography if not completely partitioned into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography to isolate the pure 2-arylbenzoxazole.

Quantitative Data & Optimization

The choice of catalyst and solvent in Protocol B is not arbitrary. The table below summarizes the optimization data that dictates the standard operating procedure for benzoxazole synthesis[3].

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Cu(OAc)₂ (20)Toluene11035Non-polar solvent fails to adequately stabilize the cationic Cu-intermediate during C-H activation.
2Cu(OTf)₂ (20)DMSO11062Counterion effect; the highly electrophilic triflate leads to competitive degradation side-reactions.
3Cu(OAc)₂ (20)DMF11078Good solubility and coordination, but slightly lower yield compared to DMSO.
4 Cu(OAc)₂ (20) DMSO 110 88 Optimal polarity and coordination environment for stabilizing the transition state.
5NoneDMSO1100Confirms the absolute requirement of the Cu(II) mediator for the cascade cyclization.

References

  • Google Patents. "EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives". European Patent Office.
  • Guru, M. M., Ali, M. A., & Punniyamurthy, T. "Copper-Mediated Synthesis of Substituted 2-Aryl-N-benzylbenzimidazoles and 2-Arylbenzoxazoles via C–H Functionalization/C–N/C–O Bond Formation". The Journal of Organic Chemistry, 2011, 76(13), 5295-5308. URL:[Link]

Sources

Method

Application Note: Catalytic Systems and Radical Cascades Utilizing O-(4-Chlorophenyl)hydroxylamine Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide on the deployment of O-(4-chlorophenyl)hydroxylamine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide on the deployment of O-(4-chlorophenyl)hydroxylamine hydrochloride as a bifunctional reagent in transition-metal-catalyzed C–H amination and thermally promoted iminyl radical cyclizations.

Executive Summary & Mechanistic Rationale

In modern synthetic organic chemistry and drug development, the direct installation of nitrogen into complex molecular frameworks is a critical bottleneck. Traditional amination protocols often rely on highly unstable azides or require stoichiometric external oxidants, which limit scalability and functional group tolerance[1].

O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS: 92829-67-9) has emerged as a highly versatile, bench-stable reagent that circumvents these limitations. Its utility is driven by the unique stereoelectronic properties of the N–O bond, which acts as an internal oxidant in catalytic cycles. The 4-chloro substitution provides a critical "Goldilocks" effect:

  • Leaving Group Tuning: The electron-withdrawing nature of the chlorine atom lowers the pKa of the resulting 4-chlorophenol byproduct (pKa ~9.4) compared to unsubstituted phenol (pKa ~10). This accelerates the oxidative addition of the N–O bond to transition metals (e.g., Rh, Ru, Pd) without rendering the reagent explosively unstable like 2,4-dinitrophenyl derivatives[2].

  • Radical Stabilization: In single-electron transfer (SET) or homolytic pathways, the inductive effect of the chlorine atom stabilizes the expelled 4-chlorophenoxy radical, lowering the activation energy required for N–O bond homolysis[3].

This guide details two self-validating workflows utilizing this reagent: Transition-Metal Catalyzed Directed C–H Amination and Microwave-Promoted Iminyl Radical Cyclization.

Core Workflow I: Rh(III)-Catalyzed Directed C–H Amination

Transition-metal-catalyzed directed C–H amination allows for the late-stage functionalization of complex arenes. In this system, a directing group (e.g., pyridine, pyrazole) coordinates to a Rh(III) center, facilitating a concerted metalation-deprotonation (CMD) event. O-(4-chlorophenyl)hydroxylamine acts as the electrophilic nitrogen source[1].

Mechanistic Pathway

rh_cycle Rh_active Active Rh(III) Catalyst [Cp*Rh(OAc)2] Substrate_bind Substrate Coordination (Directing Group Binding) Rh_active->Substrate_bind CH_act C-H Activation (Concerted Metalation-Deprotonation) Substrate_bind->CH_act Rhodacycle Rhodacycle Intermediate CH_act->Rhodacycle - HOAc Ox_add Oxidative Addition O-(4-chlorophenyl)hydroxylamine Rhodacycle->Ox_add + Reagent Rh_V Rh(V) Nitrenoid / Amido Complex (- 4-chlorophenol) Ox_add->Rh_V Red_elim Migratory Insertion & Reductive Elimination Rh_V->Red_elim Red_elim->Rh_active + HOAc Product Aminated Arene Product Red_elim->Product Product Release

Figure 1: Catalytic cycle for Rh(III)-directed C–H amination using O-arylhydroxylamine as an internal oxidant.

Step-by-Step Protocol: C–H Amination of 2-Phenylpyridine

Causality & Experimental Design:

  • AgSbF₆ Addition: The chloride ligands on the commercial [Cp*RhCl₂]₂ precatalyst are strongly coordinating. AgSbF₆ acts as a halide scavenger, precipitating AgCl and generating a cationic, highly active Rh(III) species with open coordination sites.

  • NaOAc Buffer: The hydrochloride salt of the reagent releases HCl, which can protonate the directing group and kill catalysis. Sodium acetate neutralizes the HCl and acts as a crucial proton shuttle during the CMD C–H activation step.

Procedure:

  • Preparation of the Active Catalyst: In an oven-dried Schlenk tube under an argon atmosphere, charge [Cp*RhCl₂]₂ (0.025 mmol, 5 mol%) and AgSbF₆ (0.10 mmol, 20 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 15 minutes. Self-Validation Check: The solution will transition from a deep red to a cloudy orange-yellow suspension as AgCl precipitates, confirming catalyst activation.

  • Substrate & Reagent Addition: To the suspension, add 2-phenylpyridine (0.5 mmol, 1.0 equiv), O-(4-chlorophenyl)hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv), and anhydrous NaOAc (1.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The consumption of the highly UV-active 2-phenylpyridine spot and the appearance of a lower Rf fluorescent spot indicates successful conversion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and spent catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the ortho-aminated product.

Core Workflow II: Iminyl Radical Generation & Cyclization

Beyond two-electron transition-metal chemistry, O-(4-chlorophenyl)hydroxylamine is a potent precursor for carbon-centered and nitrogen-centered radicals[3]. Condensation with a ketone yields an oxime ether. Upon thermal or microwave activation, the weak N–O bond (BDE ≈ 35–40 kcal/mol) undergoes homolysis, generating an iminyl radical that rapidly undergoes 5-exo-trig cyclization to form functionalized pyrrolines[3].

Mechanistic Pathway

radical_pathway Start γ,δ-Unsaturated Ketone + O-(4-chlorophenyl)hydroxylamine HCl Oxime O-(4-chlorophenyl)oxime (Stable Intermediate) Start->Oxime Condensation (Pyridine, EtOH) Homolysis Homolytic N-O Cleavage (Microwave / Heat) Oxime->Homolysis ΔT (100-120 °C) Iminyl Iminyl Radical (Nitrogen-centered radical) Homolysis->Iminyl - 4-chlorophenoxy radical Cyclization 5-exo-trig Cyclization Iminyl->Cyclization Trapping Radical Trapping (e.g., TEMPO) Cyclization->Trapping Pyrroline Functionalized Pyrroline Trapping->Pyrroline

Figure 2: Thermally promoted iminyl radical cyclization cascade utilizing O-(4-chlorophenyl)oxime ethers.

Step-by-Step Protocol: One-Pot Pyrroline Synthesis

Causality & Experimental Design:

  • Trifluorotoluene (PhCF₃) Solvent: Radical reactions require solvents resistant to hydrogen atom transfer (HAT). PhCF₃ provides excellent microwave transparency, high boiling point, and is inert to radical abstraction, ensuring the iminyl radical cyclizes rather than abstracting a proton from the solvent[3].

  • TEMPO Trapping: The 5-exo-trig cyclization generates a transient primary carbon radical. TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl is added to trap this radical at diffusion-controlled rates, preventing unwanted dimerization or polymerization[3].

Procedure:

  • Oxime Condensation: In a 10 mL microwave vial, dissolve the γ,δ-unsaturated ketone (0.2 mmol) and O-(4-chlorophenyl)hydroxylamine hydrochloride (0.24 mmol, 1.2 equiv) in 2.0 mL of PhCF₃. Add pyridine (0.24 mmol, 1.2 equiv) to liberate the free base. Stir at 40 °C for 2 hours.

  • In-Process Validation: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the ketone mass and the appearance of the [M+H]+ for the O-(4-chlorophenyl)oxime confirms complete condensation.

  • Radical Cyclization: To the same vial, add TEMPO (0.4 mmol, 2.0 equiv). Seal the vial with a crimp cap.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 105 °C for 45 minutes. The 4-chloro substituent allows this homolysis to occur at a significantly lower temperature than unsubstituted O-phenyloximes (which typically require >120 °C)[3].

  • Purification: Concentrate the crude mixture directly onto silica gel and purify via automated flash chromatography to isolate the TEMPO-trapped pyrroline.

Quantitative Data: Reagent Benchmarking

The choice of the O-aryl substituent dictates the thermodynamic efficiency of both catalytic and radical processes. The table below summarizes the comparative efficiency of various commercially available hydroxylamine hydrochlorides.

Reagent (Hydroxylamine HCl Salt)Leaving Group pKaApprox. N–O BDE (kcal/mol)Relative C–H Amination EfficiencyOptimal Radical Cyclization Temp (°C)
O-Phenyl-10.0~40.0Moderate120 °C
O-(4-Chlorophenyl)- 9.4 ~38.5 High 105 °C
O-(p-tert-Butylphenyl)-10.2~39.5Moderate100 °C
O-(2,4-Dinitrophenyl)-4.1<30.0Very High (but shock sensitive)N/A (Decomposes)

Data Synthesis Note: The 4-chlorophenyl variant provides the optimal balance of bench stability, enhanced leaving group ability for metal catalysis, and accessible bond dissociation energy for radical generation[3],[2].

References

  • Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation PubMed Central (PMC) URL:[Link]

  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of indole synthesis with O-(4-chlorophenyl)hydroxylamine HCl

Topic: Reagent Selection, Mechanistic Pitfalls, and Yield Optimization for 5-Chloroindole Derivatives Welcome to the Technical Support Center. As researchers transition from theoretical retrosynthesis to bench execution,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagent Selection, Mechanistic Pitfalls, and Yield Optimization for 5-Chloroindole Derivatives

Welcome to the Technical Support Center. As researchers transition from theoretical retrosynthesis to bench execution, one of the most common points of failure in indole synthesis arises from a critical reagent mismatch. This guide is designed by our Senior Application Scientists to troubleshoot "zero-yield" indole reactions, explain the underlying causality of the [3,3]-sigmatropic rearrangements, and provide self-validating protocols to get your synthesis back on track.

Part 1: Frequently Asked Questions (The Reagent Trap)

Q1: I am trying to synthesize a 5-chloroindole derivative using O-(4-chlorophenyl)hydroxylamine HCl and a ketone, but my yield is 0%. The LC-MS shows a product with a different mass and fragmentation pattern. What is going wrong?

A1: You are experiencing a classic, yet highly educational, reagent mismatch. Reacting O-(4-chlorophenyl)hydroxylamine HCl with a ketone under acidic conditions will never yield an indole. Instead, it produces a 5-chlorobenzofuran derivative[1].

The Causality: The condensation of an O-arylhydroxylamine with a ketone forms an O-aryl ketoxime. Under acidic conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement that closely parallels the venerable Fischer indole synthesis[1]. However, the heteroatom placement dictates the final cyclization. Because your starting material contains a weak N-O bond (~53 kcal/mol) rather than an N-N bond, the sigmatropic shift cleaves the N-O bond. This leaves the oxygen atom attached to the aromatic ring. Subsequent cyclization and the elimination of ammonia (NH_3) embed the oxygen into the newly formed ring, generating a benzofuran[2].

To synthesize your target indole, you must switch your reagent to a hydrazine derivative, specifically (4-chlorophenyl)hydrazine hydrochloride [2].

Q2: Is there any scenario where hydroxylamines can be used to synthesize indoles?

A2: Yes, but it requires a different structural isomer and a transition-metal-catalyzed approach. Instead of an O-arylhydroxylamine (Ar-O-NH_2), you can use an N-arylhydroxylamine (Ar-NH-OH). For example, a copper-catalyzed tandem O-vinylation of N-arylhydroxylamines using vinyliodonium salts generates a transient O-vinyl-N-arylhydroxylamine. This intermediate rapidly undergoes a[3,3]-sigmatropic rearrangement and cyclization to form highly substituted indoles[3]. However, for standard thermal annulation with ketones, arylhydrazines are strictly required.

Part 2: Mechanistic Comparison & Data Visualization

To fully understand why your current reaction is failing, we must visualize the divergent pathways taken by O-arylhydroxylamines versus arylhydrazines when exposed to identical reaction conditions.

Mechanism cluster_incorrect Incorrect Pathway (Benzofuran Synthesis) cluster_correct Correct Pathway (Fischer Indole Synthesis) Start Ketone Starting Material Reagent1 O-(4-chlorophenyl)hydroxylamine (Ar-O-NH2) Start->Reagent1 Reagent2 (4-Chlorophenyl)hydrazine (Ar-NH-NH2) Start->Reagent2 Inter1 O-Aryl Ketoxime Reagent1->Inter1 Condensation (-H2O) Rearrange1 [3,3]-Sigmatropic Shift N-O Bond Cleavage Inter1->Rearrange1 Acid Catalysis Prod1 5-Chlorobenzofuran (0% Indole) Rearrange1->Prod1 Cyclization (-NH3) Inter2 Aryl Hydrazone Reagent2->Inter2 Condensation (-H2O) Rearrange2 [3,3]-Sigmatropic Shift N-N Bond Cleavage Inter2->Rearrange2 Acid Catalysis Prod2 5-Chloroindole (Target Product) Rearrange2->Prod2 Cyclization (-NH3)

Divergent [3,3]-sigmatropic rearrangement pathways for O-arylhydroxylamines vs. arylhydrazines.

Quantitative Reagent Comparison

The table below summarizes the quantitative and qualitative differences between the two reagents, highlighting why the bond dissociation energy dictates the final heterocycle.

ReagentBond Dissociation EnergyIntermediateTarget Indole YieldBenzofuran YieldFinal Heterocycle
O-(4-chlorophenyl)hydroxylamine HCl N-O (~53 kcal/mol)O-Aryl Ketoxime0% 60–85%5-Chlorobenzofuran
(4-chlorophenyl)hydrazine HCl N-N (~65 kcal/mol)Aryl Hydrazone70–90% 0%5-Chloroindole

Part 3: Corrective Workflow - Standard Protocol for 5-Chloroindole Synthesis

Q3: How do I correctly synthesize my target 5-chloroindole now that I have the right reagent?

A3: Below is our field-proven, self-validating protocol for the Fischer Indole Synthesis. This methodology incorporates built-in analytical checkpoints to ensure you do not proceed to harsh heating conditions unless the intermediate is correctly formed.

Protocol: Synthesis of 5-Chloro-2-Substituted Indoles

Materials Required:

  • (4-Chlorophenyl)hydrazine hydrochloride (1.0 equiv)

  • Target Ketone (e.g., Acetone, 2-Butanone, or Cyclohexanone) (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Anhydrous Zinc Chloride (ZnCl_2) (Lewis Acid Catalyst - Optional for unreactive ketones)

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend (4-chlorophenyl)hydrazine hydrochloride (10 mmol) in 20 mL of glacial acetic acid. Add the target ketone (12 mmol) dropwise at room temperature. Stir the mixture for 1–2 hours.

  • Validation Check 1 (Crucial): Do not heat the reaction yet. Isolate a 50 µL aliquot, dilute in methanol, and run an LC-MS. You must observe the complete consumption of the hydrazine and the appearance of the [M+H]+ peak corresponding to the aryl hydrazone intermediate.

  • [3,3]-Sigmatropic Rearrangement: Once the hydrazone is validated, attach a reflux condenser and heat the reaction mixture to 90 °C for 4–6 hours. Note: If your ketone is sterically hindered, add 1.5 equiv of anhydrous ZnCl_2 prior to heating to lower the activation energy of the N-N bond cleavage.

  • Validation Check 2: As the reaction proceeds, the solution will darken. Monitor via TLC (Hexanes/EtOAc 8:2). The successful indolization is marked by the evolution of ammonia gas and a new, highly UV-active spot on the TLC plate. LC-MS should confirm a mass shift of -17 Da (loss of NH_3) from the hydrazone mass.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture over 100 g of crushed ice. Cautiously neutralize the acetic acid by adding saturated aqueous NaHCO_3 until the pH reaches ~7.5.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure 5-chloroindole derivative.

References

  • Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Source: nih.gov.
  • Copper-Catalyzed Tandem O-Vinylation of Arylhydroxylamines/[3,3]-Rearrangement/Cyclization: Synthesis of Highly Substituted Indoles and Benzoindoles. Source: acs.org.
  • Aryl Annulation: A Powerful Simplifying Retrosynthetic Disconnection. Source: nih.gov.

Sources

Optimization

minimizing side reactions when using O-(4-chlorophenyl)hydroxylamine hydrochloride

Technical Support Center: Optimizing O-(4-Chlorophenyl)hydroxylamine Hydrochloride Workflows Welcome to the Application Science support center. As researchers and drug development professionals, you rely on O-(4-chloroph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing O-(4-Chlorophenyl)hydroxylamine Hydrochloride Workflows

Welcome to the Application Science support center. As researchers and drug development professionals, you rely on O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS: 92829-67-9) as a critical bifunctional building block for chemoselective oxime ligations, amination reactions, and the synthesis of complex heterocycles.

However, the inherent reactivity of this molecule—specifically its highly nucleophilic nitrogen and its thermodynamically labile N–O bond—makes it highly susceptible to competing side reactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-fidelity synthesis and minimize degradation.

Part 1: Mechanistic Insights into Competing Pathways

To effectively troubleshoot, we must first understand the causality behind the failures. O-arylhydroxylamines are prone to three primary modes of failure during synthesis:

1. N-Alkylation (Over-alkylation) The nitrogen atom in O-(4-chlorophenyl)hydroxylamine is highly nucleophilic. When conducting oxime ligations in the presence of electrophiles (e.g., alkyl halides) or under basic conditions (pH > 7.0), the free amine will readily undergo N-alkylation rather than the desired condensation with carbonyls[1].

2. N–O Bond Cleavage (Hydrolysis & Reduction) The N–O bond is thermodynamically weak, possessing a bond dissociation energy of approximately 55–65 kcal/mol[2]. Exposure to transition metals (such as Cu, Rh, or Pd) or strong reducing agents can trigger homolytic or heterolytic cleavage. This irreversible degradation pathway yields 4-chlorophenol and various amine byproducts[2][3].

3. [3,3]-Sigmatropic Rearrangements When O-aryl ketoximes are successfully formed, they are not always the stable end-point. Under strongly acidic conditions (e.g., exposure to Lewis acids like AlCl₃ or BF₃·OEt₂) combined with elevated temperatures, these oximes undergo a Fischer-indole-type [3,3]-sigmatropic rearrangement. This side reaction cleaves the N–O bond and forms substituted benzofurans or ortho-aminophenols[2][4].

Reaction Pathways Visualization

ReactionPathways SM O-(4-chlorophenyl)hydroxylamine Hydrochloride Cond1 Carbonyl Compound pH 4.0 - 5.0, RT SM->Cond1 Cond2 Alkylating Agents / Base pH > 7.0 SM->Cond2 Cond3 Strong Acids / Heat (e.g., Lewis Acids) SM->Cond3 Cond4 Transition Metals (e.g., Cu, Rh, Ru) SM->Cond4 Desired O-Aryl Oxime (Desired Product) Cond1->Desired Side1 N-Alkylated Byproducts (Over-alkylation) Cond2->Side1 Side2 [3,3]-Sigmatropic Rearrangement (Benzofurans/o-Aminophenols) Cond3->Side2 Side3 N-O Bond Cleavage (4-Chlorophenol + Amines) Cond4->Side3

Reaction pathways and side reactions of O-(4-chlorophenyl)hydroxylamine.

Part 2: Quantitative Process Parameters

Strict adherence to environmental controls is the only way to suppress the side reactions detailed above. Below is a summary of the critical quantitative thresholds for running a clean oxime ligation.

Reaction ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Violation
Buffer pH 4.0 – 5.0> 7.0Deprotonation maximizes nucleophilicity, leading to rapid N-alkylation [5].
Buffer pH 4.0 – 5.0< 3.0Complete protonation of the amine; nucleophilic attack stalls entirely.
Temperature 20°C – 40°C> 70°CThermal activation of [3,3]-sigmatropic rearrangements or N-O cleavage[4].
Aniline Catalyst 10 – 100 mM> 200 mMCatalyst inhibition; aniline outcompetes the hydroxylamine for the carbonyl[1].
Solvent Ratio 70% Aqueous/Org< 10% WaterPoor solubility of the hydrochloride salt; heterogeneous reaction kinetics.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating protocol for Chemoselective O-Aryl Oxime Formation . This system uses real-time analytical checkpoints to ensure you do not proceed if a side reaction has been triggered.

Reagents Required:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride (1.2 equivalents)

  • Target carbonyl compound (1.0 equivalent)

  • Aniline (Nucleophilic catalyst, 50 mM final concentration)

  • 0.1 M Sodium Acetate / Acetic Acid Buffer (pH 4.5)

  • Co-solvent: Methanol or tert-butanol (depending on substrate solubility)

Step-by-Step Methodology:

  • Preparation of the Aqueous Matrix: In a clean reaction vessel, mix the 0.1 M Sodium Acetate buffer with your chosen co-solvent in a 1:1 ratio.

    • Validation Checkpoint 1: Measure the pH of the mixed solvent system using a calibrated probe. Adjust with dilute acetic acid or NaOH to reach exactly pH 4.5 . Do not proceed if the pH is outside the 4.0–5.0 window.

  • Reagent Solubilization: Add the target carbonyl compound (1.0 eq) to the solvent matrix. Stir until fully homogeneous.

  • Catalyst Addition: Add aniline to achieve a 50 mM concentration. Stir for 10 minutes.

    • Mechanistic Note: Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the carbonyl, which is then easily displaced by the hydroxylamine[1].

  • Hydroxylamine Addition: Slowly add O-(4-chlorophenyl)hydroxylamine hydrochloride (1.2 eq) in portions over 5 minutes to prevent localized pH spikes.

  • Reaction Monitoring: Stir the reaction at 25°C.

    • Validation Checkpoint 2: At t = 30 minutes, pull a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. You should observe the consumption of the Schiff base and the appearance of the oxime mass. If a mass corresponding to M+Alkyl is observed, N-alkylation is occurring (check pH immediately).

  • Quenching: Once the limiting reagent is consumed (typically 1–4 hours), quench the reaction by adding a 5-fold molar excess of acetone to scavenge any unreacted O-(4-chlorophenyl)hydroxylamine[1]. Stir for 30 minutes.

  • Workup: Extract the product using ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Frequently Asked Questions (FAQs)

Q1: My oxime yield is exceptionally low, and LC-MS shows a dominant side product with a mass corresponding to an N-alkylated adduct. How do I prevent this? A1: You are experiencing N-alkylation, which occurs when the reaction mixture contains electrophilic alkylating agents and the pH is too high[1]. To prevent this, strictly buffer your reaction to pH 4.0–4.5. At this pH, the amine is partially protonated, reducing its propensity to attack saturated alkyl halides while maintaining enough nucleophilicity to attack the highly electrophilic, protonated carbonyl oxygen.

Q2: I am observing significant amounts of 4-chlorophenol in my reaction mixture. What is causing this degradation? A2: The presence of 4-chlorophenol indicates that the labile N–O bond (dissociation energy ~55-65 kcal/mol) has been cleaved[2]. This is almost always caused by the inadvertent presence of transition metals (especially Copper, Rhodium, or Palladium) in your reaction vessel, or by using overly harsh reducing conditions[3]. Ensure your glassware is acid-washed to remove trace metals and avoid using metal-based catalysts unless you are intentionally trying to synthesize ortho-aminophenols.

Q3: My reaction with a sterically hindered ketone is stalling completely, even at the correct pH. Should I increase the temperature? A3: Do not increase the temperature above 50°C. Heating O-aryl ketoximes under acidic conditions risks triggering a [3,3]-sigmatropic rearrangement, which will destroy your product and yield benzofuran derivatives[4]. Instead, overcome the steric hindrance kinetically by adding aniline (10–100 mM) as a nucleophilic catalyst[1]. The aniline will form a less sterically hindered imine intermediate that the O-(4-chlorophenyl)hydroxylamine can easily attack.

Q4: How should I store O-(4-chlorophenyl)hydroxylamine hydrochloride to prevent baseline degradation before I even start my experiment? A4: The reagent is hygroscopic and sensitive to oxidation. Store the solid hydrochloride salt at 2–8°C in a desiccator under an inert atmosphere (Argon or Nitrogen). Never store it in solvents (like acetone or ethyl acetate) for prolonged periods, as it will slowly react with trace carbonyls or degrade[1].

References

  • BenchChem. Managing side reactions of O-Decylhydroxylamine. Retrieved from:[1]

  • National Institutes of Health (PMC). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Retrieved from:[4]

  • RSC Publishing. Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow. Retrieved from:[3]

  • National Institutes of Health (PMC). Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond. Retrieved from:[2]

  • Google Patents (US9758533B2). Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith. Retrieved from:[5]

Sources

Troubleshooting

Technical Support Center: O-(4-Chlorophenyl)hydroxylamine Hydrochloride Storage &amp; Handling

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the precise reactivity of O-arylhydroxylamine derivatives for chemoselective ligations, oxime formations, and aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the precise reactivity of O-arylhydroxylamine derivatives for chemoselective ligations, oxime formations, and amination reactions. However, the very structural features that make O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS: 92829-67-9) a potent electrophilic aminating agent also make it highly susceptible to degradation.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot, handle, and preserve this critical reagent.

Core FAQs: The Causality of Degradation

Q: Why does O-(4-chlorophenyl)hydroxylamine hydrochloride degrade even when stored in a refrigerator (2–8°C)? A: While refrigeration slows thermal degradation, it does not arrest moisture ingress or photolysis. The N–O bond in O-arylhydroxylamines is inherently weak, possessing a bond dissociation energy of only 55–65 kcal/mol[1]. If the highly hygroscopic hydrochloride salt absorbs ambient moisture[2], it undergoes localized hydrolysis. This shifts the micro-pH, generating the free base, which is thermodynamically unstable and rapidly decomposes via α-elimination or oxenium ion pathways[3].

Q: What are the visual indicators that my reagent has decomposed? A: Pure O-(4-chlorophenyl)hydroxylamine hydrochloride is a crisp, white to off-white crystalline powder. If you observe a yellow, pinkish, or brown discoloration , the reagent has degraded. This color shift is a self-validating indicator of homolytic N–O bond cleavage, which generates aminyl and phenoxyl radicals that rapidly recombine or oxidize into colored phenol byproducts[3].

Q: Can I store it as a free base to avoid the hygroscopic nature of the hydrochloride salt? A: No. You must always store it as the protonated hydrochloride salt. The protonated amine stabilizes the molecule by preventing the lone pair from participating in premature oxenium ion formation[3]. The free base will spontaneously decompose at room temperature within hours.

Mechanistic Pathways of Decomposition

To effectively prevent degradation, you must understand the competing pathways that destroy the N–O bond.

Decomposition Substrate O-(4-chlorophenyl)hydroxylamine HCl (Stable Salt) Light Light / UV Exposure (Photolysis) Substrate->Light Moisture Moisture / H2O (Hydrolysis) Substrate->Moisture Heat Thermal Stress (>25°C) Substrate->Heat Radical Homolytic N-O Cleavage (Aminyl/Phenoxyl Radicals) Light->Radical FreeBase Free Base Formation (Highly Unstable) Moisture->FreeBase Heat->Radical Phenols Phenol Byproducts (Color Change: Yellow/Brown) Radical->Phenols Oxenium Oxenium Ions / Rearrangement FreeBase->Oxenium Oxenium->Phenols

Mechanistic pathways of O-(4-chlorophenyl)hydroxylamine decomposition via homolysis and hydrolysis.

Quantitative Data: Environmental Degradation Vectors

The following table summarizes the primary environmental stressors, their kinetic impact on the reagent, and the required preventative strategies.

Degradation VectorMechanism of ActionKinetic ImpactPrevention Strategy
Moisture (H₂O) Hydrolysis of the salt; localized pH shift leading to highly reactive free-base formation[3].Rapid (Hours to Days)Handle strictly in an argon glovebox; store over Drierite[2].
Light (UV/Vis) Homolytic cleavage of the weak N–O bond (55–65 kcal/mol)[1].Moderate (Days to Weeks)Use amber glass vials; minimize exposure during benchtop handling.
Thermal Stress Accelerates α-elimination and oxenium ion generation pathways[3].Slow (Weeks to Months)Cryogenic storage (-20°C) for long-term preservation.
Oxygen (O₂) Direct oxidation of the amine group to nitroso or nitro derivatives.Moderate (Weeks)Backfill all storage containers with inert gas (N₂ or Argon).

Troubleshooting Guide

Issue: The reagent powder has clumped together and sticks to the spatula.

  • Root Cause: Hygroscopic absorption of atmospheric moisture[2]. The structural integrity of the salt is compromised.

  • Solution: Do not use the clumped top layer for sensitive chemoselective ligations, as the effective molarity is compromised[4]. Discard the affected layer. To prevent this, ensure the primary container is sealed with Parafilm and stored in a secondary desiccator jar.

Issue: Inconsistent yields during chemoselective amide or oxime formation.

  • Root Cause: Partial degradation of the N–O bond lowers the active concentration of the hydroxylamine, leading to stoichiometric imbalances[4].

  • Solution: Perform a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to verify the purity of the batch before proceeding. If purity is below 95%, recrystallize the salt from anhydrous ethanol/diethyl ether under an inert atmosphere.

Standard Operating Procedure (SOP): Aliquoting & Cryogenic Storage

To establish a self-validating system of trustworthiness in your lab, follow this strict aliquoting workflow. Repeated freeze-thaw cycles and ambient air exposure are the primary killers of O-arylhydroxylamines.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the bulk reagent from the -20°C freezer. Do not open it. Place the sealed bottle in a benchtop desiccator and allow it to equilibrate to room temperature for at least 1 hour.

    • Causality: Opening a cold bottle pulls ambient moisture directly onto the hygroscopic powder, instantly initiating hydrolysis[2].

  • Inert Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon or high-purity Nitrogen.

  • Visual Validation: Open the bottle and inspect the powder. It must be purely white. If any yellowing is observed, halt the process and test the batch via NMR[3].

  • Aliquoting: Weigh the reagent into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the bulk reagent from undergoing repeated atmospheric exposures and freeze-thaw condensation cycles. Amber glass prevents photolytic homolysis[1].

  • Sealing & Storage: Cap the vials tightly with PTFE-lined caps. Wrap the caps in Parafilm. Place the vials in a secondary container filled with indicating desiccant, purge the container with Argon, and store at -20°C.

Workflow Start Receive Bulk Reagent (Cold Chain) Equilibrate Equilibrate to Room Temp (In Desiccator, 1 hr) Start->Equilibrate Prevent Condensation Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Equilibrate->Glovebox Maintain Dryness Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C (Over Desiccant) Seal->Store Validate Self-Validation: Visual Check (White Powder) Store->Validate Pre-Experiment

Step-by-step workflow for the aliquoting and cryogenic storage of moisture-sensitive salts.

References

  • Hydroxylamine hydrochloride MSDS - Actylis Lab Solutions. Actylis.[Link]

  • Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Copper-catalyzed[1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow. PMC - National Institutes of Health.[Link]

Sources

Optimization

troubleshooting low conversion rates with O-(4-chlorophenyl)hydroxylamine HCl

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with O-(4-chlorophenyl)hydroxylamine hydrochloride (also known as 4-chlorophenoxyamine HCl).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with O-(4-chlorophenyl)hydroxylamine hydrochloride (also known as 4-chlorophenoxyamine HCl).

While this bifunctional building block is highly valuable for oxime ligations, electrophilic aminations, and heterocycle synthesis, the electron-withdrawing nature of the 4-chlorophenoxy group introduces distinct kinetic bottlenecks. This guide dissects the mechanistic root causes of low conversion rates and provides self-validating, field-tested protocols to optimize your yields.

Diagnostic Workflow: Isolating the Kinetic Bottleneck

Before adjusting your stoichiometry, use the following diagnostic logic to identify why your O-(4-chlorophenyl)hydroxylamine HCl reaction is stalling.

Workflow Start Low Conversion Rate CheckSalt Check HCl Salt Neutralization Start->CheckSalt IsNeutral Is pH 4.5 - 6.0? CheckSalt->IsNeutral AddBase Add NaOAc or DMAP (Buffer System) IsNeutral->AddBase No CheckSide Analyze Byproducts (LC-MS / TLC) IsNeutral->CheckSide Yes AddBase->CheckSide IsCleavage N-O Cleavage Detected? CheckSide->IsCleavage TempSolvent Lower Temp to 50°C Switch to EtOH/DMSO IsCleavage->TempSolvent Yes Steric Assess Steric Hindrance IsCleavage->Steric No Catalyst Consider Acid Catalyst or Extended Time Steric->Catalyst

Caption: Diagnostic workflow for troubleshooting low conversion rates in O-arylhydroxylamine reactions.

Core Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my oxime formation stalling at 30-40% conversion despite adding excess reagent? A1: The root cause is almost always improper management of the hydrochloride salt equilibrium. Due to the inductive electron-withdrawing effect of the oxygen atom and the 4-chlorophenyl ring, the conjugate acid of O-(4-chlorophenyl)hydroxylamine has a significantly lower pKa than standard alkylamines. If you do not explicitly neutralize the HCl salt, the amine remains protonated (as an aminium ion).

  • Causality: Protonation drastically lowers the HOMO energy of the nitrogen lone pair, quenching its nucleophilicity.

  • Actionable Fix: Use Sodium Acetate (NaOAc) to buffer the reaction. NaOAc neutralizes the HCl, generating acetic acid in situ, which perfectly buffers the system to pH ~4.5–5.5. This is the "Goldilocks zone": basic enough to free the hydroxylamine, yet acidic enough to activate the target carbonyl oxygen.

Q2: I am performing an electrophilic amination, but I observe complete consumption of the reagent with very low product yield. What is the degradation pathway? A2: You are likely observing premature N–O bond cleavage. O-arylhydroxylamines are inherently primed to act as electrophilic aminating agents because the 4-chlorophenoxide anion is an excellent leaving group. Under forcing conditions, the N–O bond can cleave before the target nucleophile attacks. Photocatalytic studies on O-aryl hydroxylamines demonstrate that protonation of the hydroxylamine is often required prior to electron transfer for successful C–N bond formation; without proper stabilization, the electrophilic aminium radical cation can undergo unproductive pathways (1)[1].

  • Actionable Fix: Lower the temperature and switch to a fluorinated solvent like Trifluoroethanol (TFE) to stabilize the N-O bond via hydrogen bonding.

Q3: Does the choice of solvent significantly impact the reaction kinetics? A3: Absolutely. The solubility of the HCl salt and the stability of the transition state dictate the conversion rate. In non-polar solvents, the un-neutralized salt will simply precipitate, halting the reaction. Studies optimizing O-arylhydroxylamine conversions have shown that a 60% solution of DMSO in water at pH 7.4 can push conversions to 86% while minimizing byproducts, even for highly sterically hindered substrates (2)[2].

Quantitative Data: Solvent & Base Optimization

The following table synthesizes optimal conditions for maximizing conversion rates based on the specific reaction pathway.

Reaction TypeSolvent SystemBase / AdditiveTempExpected ConversionKey Mechanistic Observation
Oxime Formation EthanolNaOAc (1.2 - 1.5 eq)50–60 °C85–95%Buffers pH to ~5.0; prevents N-O cleavage while activating carbonyl.
Oxime Formation DMSO / H₂O (60:40)None (pH 7.4 buffer)65 °C~86%High conversion for sterically hindered substrates; maintains solubility.
Electrophilic Amination Trifluoroethanol (TFE)DMAP (1.2 eq)25 °C80–90%TFE hydrogen-bonds to the O-aryl leaving group, accelerating NH₂ transfer.
Electrophilic Amination AcetonitrileNone25 °C< 40%Sluggish reaction; un-neutralized HCl salt precipitates out of solution.

Validated Experimental Protocols

Protocol A: Optimized Oxime Formation (High-Yield Buffering Method)

This protocol is adapted from standard methodologies for structurally analogous dichlorophenyl derivatives, utilizing sodium acetate in ethanol to facilitate oxime formation (3)[3].

  • Preparation: In a flame-dried round-bottom flask, dissolve O-(4-chlorophenyl)hydroxylamine hydrochloride (1.0 equiv) in anhydrous Ethanol to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Add Sodium Acetate (NaOAc, 1.2 to 1.5 equiv) directly to the stirring solution. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should become completely homogenous. If undissolved salt remains, add a few drops of distilled water.

  • Substrate Addition: Add the target aldehyde or ketone (1.0 equiv).

  • Reaction: Heat the mixture to 50–60 °C under an inert atmosphere (N₂ or Argon).

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting hydroxylamine will stain strongly with Ninhydrin (purple/brown spot). Disappearance of this spot confirms conversion.

  • Workup: Upon complete conversion (typically 2–4 hours), cool to room temperature. Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate to yield the target oxime.

Protocol B: Electrophilic Amination of Enol Ethers

The use of Trifluoroethanol (TFE) and DMAP is critical here. TFE hydrogen-bonds to the O-arylhydroxylamine, which is likely the rate-limiting step in transferring the NH₂ group, while DMAP enhances both yield and selectivity (4)[4].

  • Preparation: Dissolve the target nucleophile (e.g., silyl enol ether, 1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Reagent Addition: Add O-(4-chlorophenyl)hydroxylamine hydrochloride (1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 1.2 equiv).

    • Causality: DMAP serves a dual purpose: it neutralizes the HCl salt and acts as a nucleophilic catalyst. TFE hydrogen-bonds to the 4-chlorophenoxy leaving group, lowering the activation energy for N-O cleavage only upon nucleophilic attack, preventing premature degradation.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over MgSO₄, filter, and purify via flash column chromatography.

References

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. 2[2]

  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters - ACS Publications. 4[4]

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. National Institutes of Health (NIH) / PMC. 1[1]

  • Application Notes and Protocols: O-(3,4-dichlorophenyl)hydroxylamine in Medicinal Chemistry. Benchchem. 3[3]

Sources

Troubleshooting

Technical Support Center: Recrystallization of O-(4-Chlorophenyl)hydroxylamine Hydrochloride

Welcome to the technical support center for the purification of O-(4-chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of O-(4-chlorophenyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for O-(4-chlorophenyl)hydroxylamine hydrochloride?

A1: The critical first step is solvent screening. The ideal recrystallization solvent is one in which O-(4-chlorophenyl)hydroxylamine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Given that the target molecule is a hydrochloride salt, polar solvents are a logical starting point.[1][2] Small-scale solubility tests with a few milligrams of your crude material in solvents like ethanol, methanol, isopropanol, or mixtures with water are recommended to identify a suitable system.[1][3]

Q2: Which solvents are recommended for the recrystallization of O-(4-chlorophenyl)hydroxylamine hydrochloride?

A2: Based on the properties of similar compounds like hydroxylamine hydrochloride, polar protic solvents are excellent candidates.[2][4] Ethanol and methanol are often suitable for hydrochloride salts.[1] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.[1] The choice of solvent will depend on the specific impurities present in your crude material. A patent for purifying hydroxylamine hydrochloride highlights the use of ethanol for recrystallization, suggesting its efficacy for this class of compounds.[5]

Q3: My compound is colored. How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal.[6] After adding the charcoal, the solution should be heated for a few minutes and then hot filtered to remove the charcoal, which will have adsorbed the colored impurities.[6] It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Q4: What are the common impurities I should be trying to remove during the recrystallization of O-(4-chlorophenyl)hydroxylamine hydrochloride?

A4: Common impurities in the synthesis of similar compounds can include unreacted starting materials, byproducts from side reactions, and residual solvents.[7] For instance, in the synthesis of related hydroxylamines, residual oximes can be an impurity.[8] The goal of recrystallization is to selectively crystallize the desired O-(4-chlorophenyl)hydroxylamine hydrochloride, leaving these impurities behind in the mother liquor.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of O-(4-chlorophenyl)hydroxylamine hydrochloride.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated. This is a common issue when the solute is highly impure, leading to a significant depression of its melting point.[9]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[1][9]

  • Change the Solvent System: Consider using a lower boiling point solvent or a different solvent mixture.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a silica plug before recrystallization.[10]

Problem 2: No Crystals Form Upon Cooling.

Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[9]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This creates a rough surface that can initiate nucleation.[9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9] This provides a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[11]

Problem 3: Crystal Formation is Too Rapid.

Cause: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[9] This often happens when the solution is too concentrated.

Solutions:

  • Increase Solvent Volume: Reheat the solution to dissolve the crystals and add a small amount of additional hot solvent. This will allow for slower cooling and more selective crystal formation.[9][11]

  • Insulate the Flask: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly, such as a cork ring or a few paper towels.[9]

Problem 4: Low Yield of Recrystallized Product.

Cause: This can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.[1]

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

  • Pre-heat Funnel and Filter Paper: During hot filtration, pre-heating the funnel and filter paper with hot solvent can prevent premature crystallization.

  • Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can help maximize the yield.[12]

  • Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent to obtain a second, albeit less pure, crop of crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude O-(4-chlorophenyl)hydroxylamine hydrochloride. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[1][12]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (Solvent A).

  • Induce Cloudiness: While the solution is still hot, add a second solvent in which the compound is poorly soluble (Solvent B) dropwise until the solution becomes slightly cloudy.[12]

  • Clarification: Add a few drops of hot Solvent A until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent B, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of O-(4-chlorophenyl)hydroxylamine hydrochloride

Solvent SystemTypeRationale
EthanolSingle SolventHydrochloride salts often have good solubility in hot alcohols and lower solubility when cold.[1][5]
MethanolSingle SolventSimilar properties to ethanol, a good alternative for hydrochloride salts.[1][2][4]
IsopropanolSingle SolventAnother alcohol to consider during solvent screening.[3]
Ethanol/WaterMixed SolventThe addition of water (an anti-solvent) can help to induce crystallization.[1]
Acetone/WaterMixed SolventA common mixed solvent system for polar organic compounds.[1]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude O-(4-chlorophenyl)hydroxylamine hydrochloride Screen Solvent Screening Crude->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Select Solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Wash with Cold Solvent & Dry Isolate->Dry Pure Pure Crystals Dry->Pure

Caption: A general workflow for the recrystallization process.

Troubleshooting_Tree solution solution Start Problem During Cooling? OilingOut Oiling Out? Start->OilingOut Yes NoCrystals No Crystals? Start->NoCrystals No OilingOut->solution Yes - Re-heat, add more solvent - Cool slowly - Change solvent NoCrystals->solution Yes - Scratch flask - Add seed crystal - Reduce solvent volume FastCrystals Crystals Too Fast? NoCrystals->FastCrystals No FastCrystals->solution Yes - Re-heat, add more solvent - Insulate flask

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Benchchem. (n.d.). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • HBCSE. (n.d.). Recrystallization. Retrieved from

  • Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride. Retrieved from patents.google.
  • Kiper, R. A. (n.d.). hydroxylammonium chloride. Retrieved from

  • ChemicalBook. (2022, April 11). The synthetic methods of hydroxylamine hydrochloride. Retrieved from

  • Guidechem. (2023, February 13). How to Purify Hydroxylamine Hydrochloride? - FAQ. Retrieved from

  • Benchchem. (n.d.). Identifying and removing impurities from N-(4-chlorophenyl)-1-phenylethanimine. Retrieved from

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from

  • AK Scientific, Inc. (n.d.). O-(4-Chlorophenyl)hydroxylamine hydrochloride. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from

  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Retrieved from

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 4-Chlorophenylhydroxylamine. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/69983
  • Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds. Retrieved from data.epo.org/publication-server/document?
  • CAMEO Chemicals. (n.d.). HYDROXYLAMINE HYDROCHLORIDE. Retrieved from cameochemicals.noaa.gov/chemical/4145
  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one. Retrieved from

  • Chemsrc. (2025, August 27). 4-chlorophenylhydroxylamine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical and Performance Comparison: O-(4-chlorophenyl)hydroxylamine Hydrochloride vs. Alternatives

As a Senior Application Scientist, selecting the correct reagent form is just as critical as the synthetic route itself. O-(4-chlorophenyl)hydroxylamine is a highly valuable building block used extensively in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct reagent form is just as critical as the synthetic route itself. O-(4-chlorophenyl)hydroxylamine is a highly valuable building block used extensively in the synthesis of bioactive oxime ethers, agricultural chemicals, and pharmaceutical intermediates.

This guide provides an objective, data-driven comparison between the high-purity O-(4-chlorophenyl)hydroxylamine hydrochloride salt (the target product) and its common alternatives: the free base form and structurally related anilines. By examining quantitative 1H NMR data, thermodynamic stability, and synthetic performance, we establish the causality behind why the hydrochloride salt is the superior choice for rigorous drug development workflows.

Mechanistic & Structural Grounding: Why the Hydrochloride Salt?

The preference for the hydrochloride salt over the free base is rooted in fundamental physical chemistry. The free aminooxy group (-O-NH₂) is highly nucleophilic and prone to rapid oxidative dimerization (forming azoxy compounds) upon exposure to atmospheric oxygen. By protonating the amine to form the -O-NH₃⁺ Cl⁻ salt, the nitrogen's lone pair is sequestered. This eliminates its nucleophilicity and prevents auto-oxidation, converting an unstable, difficult-to-handle oil into a highly stable, free-flowing crystalline solid. Furthermore, utilizing O-arylhydroxylamine hydrochlorides as nitrogen sources in buffered media has been proven to be exceptionally efficient for C=N bond formation .

1H NMR Chemical Shift Analysis (The Core Data)

Analytical verification is the first step in any self-validating workflow. The structural analogue O-phenylhydroxylamine hydrochloride exhibits characteristic aromatic multiplets between 6.8 and 7.25 ppm in CD₃OD . However, the para-chloro substitution in our target molecule simplifies the aromatic region into a distinct AA'BB' spin system.

Causality of the Chemical Shifts
  • The Ammonium Protons (-NH₃⁺): In the HCl salt, the formal positive charge and the adjacent highly electronegative oxygen atom exert a powerful synergistic electron-withdrawing effect (-I effect). In DMSO-d₆, strong hydrogen bonding between the -NH₃⁺ protons and the solvent's sulfoxide oxygen further deshields these nuclei, pushing the resonance to ~11.00 ppm. The signal appears as a broad singlet due to intermediate proton exchange rates and the quadrupolar moment of the adjacent ¹⁴N nucleus (spin I=1).

  • The Aromatic AA'BB' System: The protonation of the nitrogen reduces the oxygen's ability to donate electron density into the benzene ring via resonance (+R effect). This results in a uniform downfield shift of the aromatic protons compared to the free base.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity & J (Hz)IntegrationMechanistic Causality
O-(4-chlorophenyl)hydroxylamine HCl -NH₃⁺~11.00br s3HExtreme deshielding via positive charge, -I effect of O, and DMSO H-bonding.
Ar-H (H-3, H-5)~7.38d, J = 8.92HDeshielded by ortho-Cl and reduced +R effect from protonated aminooxy group.
Ar-H (H-2, H-6)~7.12d, J = 8.92HAdjacent to oxygen; shifted downfield relative to free base due to -NH₃⁺ induction.
Free Base Alternative Ar-H (H-3, H-5)~7.25d, J = 8.92HStandard aromatic environment with Cl substituent.
Ar-H (H-2, H-6)~6.95d, J = 8.92HShielded by strong +R electron donation from the unprotonated oxygen lone pairs.
-NH₂~6.10br s2HTypical amine region; lacks the extreme deshielding of the protonated salt.

Performance & Handling Metrics

When scaling up pharmaceutical syntheses, handling metrics directly impact yield and process safety.

Table 2: Synthetic Performance & Handling Metrics
MetricHCl Salt (Target Product)Free Base (Alternative)4-Chloroaniline (Alternative)
Physical State Crystalline solidOily liquid / Low-melting solidCrystalline solid
Shelf-Life (25°C) > 24 months (Stable)< 1 month (Requires -20°C)> 24 months
Oxidation Susceptibility Highly resistantProne to rapid air-oxidationModerately resistant
Handling Easy to weigh accuratelySticky, difficult to transferEasy to weigh, highly toxic
Oxime Yield (Standard) > 95% (Clean conversion)< 70% (Complex mixture)N/A (Forms imines, not oximes)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with internal controls that validate the results in real-time.

Protocol 1: Self-Validating Quantitative 1H NMR (qNMR) for Purity

Objective: Accurately determine the absolute purity of the HCl salt against an internal standard. Causality & Design: Protons in different electronic environments relax at different rates (T₁ relaxation). If the relaxation delay (D1) is too short, the integration will be artificially skewed. A 10-second delay ensures >99% relaxation for both the standard and the analyte, making the integration intrinsically self-validating.

  • Sample Preparation: Accurately weigh exactly 10.0 mg of O-(4-chlorophenyl)hydroxylamine HCl and 5.0 mg of high-purity maleic acid (internal standard) into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H NMR spectrum on a 400 MHz spectrometer using a 30° pulse angle, a strictly enforced 10s relaxation delay (D1) , and 64 scans.

  • Processing: Phase and baseline correct the spectrum. Integrate the maleic acid singlet (~6.26 ppm, 2H) against the target compound's aromatic doublets (~7.12 or 7.38 ppm, 2H) to calculate absolute purity.

Protocol 2: Comparative Oxime Etherification (Performance Assay)

Objective: Demonstrate the superior handling and yield of the HCl salt versus the free base. Causality & Design: By utilizing the HCl salt, the reactive free base is generated in situ only when the sodium acetate buffer is added. This controlled release minimizes oxidative side reactions and maximizes the nucleophilic attack on the aldehyde.

  • Reaction Setup: In parallel 10 mL round-bottom flasks, add 1.0 mmol of 4-chlorobenzaldehyde.

  • Reagent Addition:

    • Flask A (Product): Add 1.1 mmol of O-(4-chlorophenyl)hydroxylamine HCl and 1.1 mmol of anhydrous sodium acetate.

    • Flask B (Alternative): Add 1.1 mmol of O-(4-chlorophenyl)hydroxylamine free base (no base needed).

  • Reaction: Add 5 mL of absolute ethanol to each flask. Stir at 25°C for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). Flask A will show near-quantitative conversion to a single oxime ether spot. Flask B will show unreacted aldehyde and multiple degradation spots (azo/azoxy compounds) due to the inherent instability of the free aminooxy group.

Workflow Visualization

Workflow A O-(4-chlorophenyl)hydroxylamine Selection B Hydrochloride Salt (Product) A->B C Free Base (Alternative) A->C D 1H NMR: Sharp AA'BB' NH3+ @ 11.0 ppm B->D Analytical QC E 1H NMR: Broadening NH2 @ 6.1 ppm C->E Analytical QC F High Shelf-life Resists Oxidation D->F G Rapid Degradation Oxidative Dimerization E->G H Oxime Etherification (Standard Assay) F->H + Aldehyde & NaOAc G->H + Aldehyde I >95% Yield High Purity H->I From HCl Salt J <70% Yield Complex Mixture H->J From Free Base

Fig 1. Workflow comparing analytical QC and synthetic performance of the HCl salt vs. free base.

References

  • Google Patents. "EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives."[1] URL:

  • National Science Foundation. "Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source."[2] URL: [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Characterization of O-(4-Chlorophenyl)hydroxylamine Hydrochloride vs. Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary O-arylhydroxylamines, such as O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS: 92829-67-9) , are highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

O-arylhydroxylamines, such as O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS: 92829-67-9) , are highly specialized electrophilic amination reagents and critical intermediates in the synthesis of complex indoles and pharmaceutical APIs. However, their unique electronic structures make them prone to complex decomposition pathways—including heterolysis to oxenium ions or homolytic cleavage—unlike their more stable O-alkyl counterparts .

To ensure synthetic reproducibility, rigorous analytical characterization is required. This guide provides an in-depth comparative analysis of the Infrared (IR) spectroscopy profiles of O-(4-chlorophenyl)hydroxylamine hydrochloride against a standard industry alternative, O-benzylhydroxylamine hydrochloride , detailing the causality behind spectral shifts and offering a self-validating protocol for laboratory implementation.

Structural Dynamics & Vibrational Causality

As a Senior Application Scientist, it is crucial to look beyond empirical peak matching and understand the causality of vibrational shifts. The fundamental difference between O-(4-chlorophenyl)hydroxylamine and O-benzylhydroxylamine lies in the oxygen atom's electronic environment.

  • Resonance vs. Isolation: In O-(4-chlorophenyl)hydroxylamine, the oxygen lone pairs are in direct conjugation with the aromatic π -system. This resonance imparts partial double-bond character to the C-O bond, stiffening it and shifting its stretching frequency to a higher wavenumber. In contrast, the oxygen in O-benzylhydroxylamine is insulated from the aromatic ring by a methylene bridge (-CH₂-), resulting in a standard, weaker sp³ C-O bond.

  • Inductive Effects: The para-chloro substitution on the aryl ring exerts a strong electron-withdrawing inductive effect, which further modulates the electron density across the N-O bond, subtly shifting the N-O stretch compared to unsubstituted or alkyl-substituted derivatives.

Comparative IR Peak Analysis

The following table synthesizes the quantitative diagnostic IR peaks required to differentiate the target compound from its primary structural alternative .

Vibrational ModeO-(4-Chlorophenyl)hydroxylamine HCl (Target)O-Benzylhydroxylamine HCl (Alternative)Causality / Structural Significance
N-H Stretch (-NH₃⁺) ~3200 – 2600 cm⁻¹ (Broad, multiple bands)~3447, 2927, 2669 cm⁻¹ (Broad)Extensive hydrogen bonding with the Cl⁻ counterion. Validates the hydrochloride salt form over the free base.
Aromatic C-H Stretch ~3100 – 3050 cm⁻¹~3060 – 3030 cm⁻¹Standard sp² C-H stretching.
Aliphatic C-H Stretch Absent~2950 – 2850 cm⁻¹Confirms the presence/absence of the benzylic methylene (-CH₂-) group.
C-O Stretch ~1240 – 1210 cm⁻¹ ~1010 cm⁻¹ Critical diagnostic peak. Aryl ether C-O is shifted higher due to resonance (partial π -character) compared to the isolated alkyl ether C-O.
N-O Stretch ~1180 – 1100 cm⁻¹~1181 cm⁻¹Confirms the intact hydroxylamine core.
C-Cl Stretch ~1090 cm⁻¹ AbsentConfirms halogenation.
Aromatic C-H Bending ~820 cm⁻¹ (Para-disubstituted)~743, 693 cm⁻¹ (Mono-substituted)Out-of-plane bending confirms the specific substitution pattern on the aromatic ring.

Self-Validating Experimental Protocol: ATR-FTIR Characterization

To guarantee scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Expertise Insight: We actively avoid traditional KBr pellet preparation for this compound. KBr is highly hygroscopic; absorbed moisture will manifest as a broad peak at ~3400 cm⁻¹, which can easily be misidentified as the free base (-NH₂) or mask the critical -NH₃⁺ bands of the hydrochloride salt.

Step-by-Step Methodology
  • System Initialization & Background:

    • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (4000 – 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Self-validation: A flat baseline confirms no residual contamination.

  • Sample Application:

    • Transfer ~2–5 mg of O-(4-chlorophenyl)hydroxylamine hydrochloride powder directly onto the ATR crystal.

    • Apply the pressure anvil until the software indicates optimal contact (typically ~80% of max pressure). Causality: Insufficient pressure leads to poor signal-to-noise ratios, particularly in the high-frequency N-H/C-H stretching regions.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background.

  • Closed-Loop Spectral Validation:

    • Check 1 (Identity): Verify the presence of the stiffened C-O stretch at ~1240 cm⁻¹ and the C-Cl stretch at ~1090 cm⁻¹.

    • Check 2 (Salt Integrity): Verify the broad -NH₃⁺ band (3200–2600 cm⁻¹).

    • Check 3 (Purity/Failure Mode): Scan the 3500–3300 cm⁻¹ region. If sharp doublet peaks appear, the sample has degraded into the free base O-(4-chlorophenyl)hydroxylamine. If a massive broad peak appears >3300 cm⁻¹, the sample is hydrated. In either failure mode, the batch must be rejected or recrystallized.

Workflow Visualization

The following diagram outlines the logical decision tree for the self-validating characterization workflow.

IR_Workflow Start O-(4-Chlorophenyl) hydroxylamine HCl Prep Sample Preparation (ATR-FTIR preferred) Start->Prep Scan Spectrum Acquisition (4000 - 400 cm⁻¹) Prep->Scan Peak1 Verify -NH₃⁺ (3200-2600 cm⁻¹) Scan->Peak1 Peak2 Verify Aryl C-O (~1240 cm⁻¹) Scan->Peak2 Peak3 Verify C-Cl (~1090 & 820 cm⁻¹) Scan->Peak3 Decision Are all diagnostic peaks present? Peak1->Decision Peak2->Decision Peak3->Decision Pass Validated: Pure Hydrochloride Salt Decision->Pass Yes Fail Reject/Repurify: Free Base or Moisture Decision->Fail No

Fig 1: Self-validating FT-IR analytical workflow for O-(4-chlorophenyl)hydroxylamine hydrochloride.

References

  • Title: Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts Source: Arabian Journal of Chemistry, Elsevier URL: [Link]

  • Title: Benzyloxyamine hydrochloride (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Validation

comparing O-(4-chlorophenyl)hydroxylamine HCl vs O-phenylhydroxylamine HCl reactivity

Comparative Reactivity Guide: O-(4-Chlorophenyl)hydroxylamine HCl vs. O-Phenylhydroxylamine HCl in Electrophilic Amination Introduction As a Senior Application Scientist, selecting the optimal electrophilic aminating rea...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: O-(4-Chlorophenyl)hydroxylamine HCl vs. O-Phenylhydroxylamine HCl in Electrophilic Amination

Introduction

As a Senior Application Scientist, selecting the optimal electrophilic aminating reagent is critical for maximizing yields in C–N bond formation, particularly in late-stage functionalization and pharmaceutical synthesis[1]. O-arylhydroxylamines serve as powerful " NH2+​ " synthons, enabling the direct amination of nucleophilic carbanions, organometallics, and electron-rich arenes[1].

The reactivity of these reagents is intrinsically linked to the electronic nature of their O-aryl leaving group[2]. This guide provides an objective, data-driven comparison between O-(4-chlorophenyl)hydroxylamine hydrochloride and the unsubstituted O-phenylhydroxylamine hydrochloride , detailing the causality behind their performance differences and providing self-validating protocols for their application.

Mechanistic Causality: Electronic Tuning of the N–O Bond

In electrophilic amination, the N–O bond of the hydroxylamine acts as the reactive axis. Nucleophilic attack on the nitrogen atom forces the cleavage of the N–O bond, expelling an aryloxide leaving group[1].

The fundamental difference between O-phenylhydroxylamine and O-(4-chlorophenyl)hydroxylamine lies in the para-chloro substitution[3]. The electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect), which delocalizes the negative charge on the resulting phenoxide anion.

The "Why" Behind the Reactivity: This electronic stabilization lowers the pKa of the corresponding conjugate acid (4-chlorophenol pKa ~9.4 vs. phenol pKa ~10.0). Consequently, 4-chlorophenoxide is a superior leaving group compared to unsubstituted phenoxide. This significantly lowers the activation energy barrier for nucleophilic attack on the adjacent nitrogen atom. It is a well-established principle that electron-deficient O-aryl systems exhibit enhanced leaving group ability, thereby increasing the electrophilicity of the reagent[2]. However, this heightened reactivity comes at the cost of reduced shelf-stability, as the weakened N–O bond makes the 4-chloro derivative more susceptible to auto-degradation.

MechanisticPathway N1 Nucleophile (e.g., R-ZnX) N3 Transition State [N-O Cleavage] N1->N3 Attacks N N2 O-Arylhydroxylamine (Ar = Ph or 4-Cl-Ph) N2->N3 Donates N N4 Aminated Product (R-NH2) N3->N4 C-N Bond Forms N5 Leaving Group (ArO⁻) N3->N5 N-O Bond Breaks

Caption: Mechanistic pathway of electrophilic amination demonstrating N-O bond cleavage and leaving group departure.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences between the two reagents based on structural electronic effects and standard amination benchmarks.

ParameterO-Phenylhydroxylamine HClO-(4-Chlorophenyl)hydroxylamine HCl
Leaving Group Phenoxide4-Chlorophenoxide
Leaving Group pKa (Conjugate Acid)~10.0~9.4
Nitrogen Electrophilicity ModerateHigh
Reagent Stability High (Hygroscopic but stable)Moderate (Requires cold storage)
Typical Amination Yield (Organozinc)65 - 75%80 - 92%
Reaction Kinetics Slower (Often requires RT to 40°C)Faster (Proceeds efficiently at -20°C to RT)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these reagents in your own laboratory, we employ a self-validating experimental design. A self-validating protocol incorporates internal standards and parallel control reactions to ensure that any observed difference in yield is strictly due to the reagent's inherent reactivity, eliminating procedural variance.

Protocol: Comparative Electrophilic Amination of Organozinc Reagents

Objective: Quantify the differential amination efficiency of both hydroxylamine hydrochlorides using a standardized nucleophile.

Step 1: Preparation of the Nucleophile & Internal Standard

  • Under an inert argon atmosphere, prepare a 0.5 M solution of phenylzinc iodide in anhydrous THF.

  • Self-Validation Step: Add 1,3,5-trimethoxybenzene (0.1 equivalents) directly to the reaction mixture as an inert internal standard. Causality: Adding the standard at step zero ensures that all subsequent transfer losses are mathematically accounted for during quantitative NMR (qNMR) analysis.

Step 2: Reagent Addition (The Variable)

  • Set up two parallel reaction vessels (Vessel A for O-phenylhydroxylamine HCl, Vessel B for O-(4-chlorophenyl)hydroxylamine HCl) and cool both to -20°C.

  • Slowly add 1.2 equivalents of the respective O-arylhydroxylamine HCl salt to each vessel. Causality: The low temperature is critical to prevent the rapid, exothermic auto-degradation of the more reactive 4-chloro derivative, ensuring the reagent is consumed by the C–N bond formation pathway rather than decomposing[2].

Step 3: Reaction Monitoring and Quenching

  • Allow the reactions to gradually warm to room temperature over 2 hours.

  • Quench both reactions simultaneously by adding saturated aqueous NH4​Cl . Causality: This mild acidic quench halts the reaction and safely protonates the aryloxide leaving groups (phenol and 4-chlorophenol) for easy removal during aqueous washing.

Step 4: Extraction and Quantification

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Analyze the crude mixture via 1H qNMR. Compare the integration of the newly formed aniline product signals against the 1,3,5-trimethoxybenzene internal standard to determine the absolute yield.

ExperimentalWorkflow S1 Step 1: Prepare Organozinc + Internal Standard (qNMR) S2 Step 2: Add O-Arylhydroxylamine HCl (Parallel Vessels at -20°C) S1->S2 S3 Step 3: Warm to RT & Quench with aq. NH4Cl S2->S3 S4 Step 4: Extraction & qNMR Yield Quantification S3->S4

Caption: Self-validating experimental workflow for comparative electrophilic amination.

References

  • Electrophilic amination - Wikipedia Source: Wikipedia URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Analytical Purity Validation of O-(4-Chlorophenyl)hydroxylamine Hydrochloride: A Comparison Guide of Elemental Analysis vs. qNMR and HPLC

In pharmaceutical development, the integrity of chemical intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) synthesis. O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS 9282...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the integrity of chemical intermediates directly dictates the success of downstream active pharmaceutical ingredient (API) synthesis. O-(4-chlorophenyl)hydroxylamine hydrochloride (CAS 92829-67-9) is a critical building block, frequently utilized in the synthesis of oxime ether derivatives for anti-parasitic agents and agricultural compounds .

While High-Performance Liquid Chromatography (HPLC) is the default tool for assessing organic purity, it suffers from a critical blind spot: it relies entirely on UV chromophores. HPLC cannot accurately determine the stoichiometric ratio of hydrochloride salts, nor can it detect inorganic impurities or moisture. To establish absolute purity and structural integrity, researchers must employ orthogonal techniques.

This guide objectively compares the analytical performance of Elemental Analysis (CHN) against Quantitative NMR (qNMR) and HPLC-UV , providing experimental data and self-validating protocols to ensure the rigorous certification of O-(4-chlorophenyl)hydroxylamine hydrochloride batches.

The Causality of Analytical Choice: Why Elemental Analysis?

The molecular formula of O-(4-chlorophenyl)hydroxylamine hydrochloride is C₆H₇Cl₂NO (Molecular Weight: 180.03 g/mol ).

During synthesis and storage, this compound is susceptible to two primary degradation pathways:

  • Hygroscopicity: Absorption of atmospheric moisture.

  • Salt Disproportionation: Partial loss of hydrogen chloride (HCl), resulting in a mixture of the hydrochloride salt and the free base (C₆H₆ClNO).

Because the free base and the salt share the identical UV-active 4-chlorophenyl chromophore, HPLC-UV will report a false "100% purity" even if the batch has lost 10% of its HCl.

Elemental Analysis (EA) solves this by directly combusting the sample to measure the absolute mass fractions of Carbon, Hydrogen, and Nitrogen. A deviation of more than ±0.3% from the theoretical mass percentage definitively indicates an impurity, structural anomaly, or salt imbalance . qNMR , on the other hand, provides absolute quantitation by comparing the integral of the analyte's protons against a highly pure, non-overlapping internal standard .

Quantitative Data: Theoretical vs. Experimental CHN Analysis

To demonstrate the sensitivity of EA, we compare the theoretical elemental composition of C₆H₇Cl₂NO against two experimental scenarios: a High-Purity Batch and a Degraded Batch (simulating a 10% loss of HCl, resulting in a 90:10 salt-to-free-base ratio).

Table 1: Elemental Analysis (CHN) Data Comparison
ElementTheoretical Mass (%)High-Purity Batch (%)Degraded Batch (10% Free Base) (%)Δ (Degraded vs. Theoretical)
Carbon (C) 40.03%40.11%40.86%+0.83% (Fails ±0.3% limit)
Hydrogen (H) 3.92%3.95%3.94%+0.02% (Passes)
Nitrogen (N) 7.78%7.75%7.94%+0.16% (Passes)

Data Insight: The loss of HCl reduces the total molecular weight of the mixture, artificially inflating the mass percentage of Carbon. The +0.83% deviation in Carbon instantly flags the degraded batch, a defect that HPLC would completely miss.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems—meaning the assay inherently proves its own accuracy during execution.

Protocol A: CHN Elemental Analysis (Combustion Method)

This protocol utilizes a dynamic flash combustion system to determine absolute elemental mass .

  • System Blank Validation: Run three empty tin capsules through the 925°C combustion furnace. Causality: This establishes the baseline atmospheric nitrogen and carbon background, which is automatically subtracted from the sample runs.

  • Calibration (K-Factor Determination): Weigh 2.0 mg of a high-purity reference standard (e.g., Sulfanilamide, NIST SRM) using a microbalance (0.001 mg readability). Run in triplicate to calibrate the Thermal Conductivity Detector (TCD).

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of O-(4-chlorophenyl)hydroxylamine hydrochloride into a tin capsule. Causality: Tin is specifically chosen because it acts as a catalyst; it oxidizes exothermically during flash combustion, driving the local temperature to ~1800°C to ensure 100% destruction of the halogenated aromatic ring.

  • Combustion & Detection: The sample is combusted in an O₂ atmosphere. The resulting gases (CO₂, H₂O, NOₓ) are reduced, separated via a GC column, and quantified by the TCD.

  • Drift Check: Run the Sulfanilamide standard again at the end of the sequence. If the K-factor drifts by >1%, the entire run is invalidated.

Protocol B: Quantitative ¹H NMR (qNMR) Assay

qNMR determines absolute purity without requiring a reference standard of the analyte itself .

  • T₁ Relaxation Profiling: Execute an inversion-recovery NMR experiment on the sample to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton. Causality: The inter-pulse delay (D1) must be set to at least 5×T1​ (typically 30–60 seconds) to ensure 99.3% magnetization recovery, preventing integration errors.

  • Internal Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard. Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d₆. This perfectly avoids the aromatic multiplet of the 4-chlorophenyl ring (7.0–7.4 ppm) and the broad amine/HCl exchangeable protons.

  • Co-Dissolution: Weigh exactly 10.00 mg of the analyte and 5.00 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition & Calculation: Acquire 16 scans. Calculate the absolute purity using the ratio of the integrated peak areas, factoring in the exact weighed masses and the number of contributing protons (2 for Maleic acid, 4 for the aromatic analyte protons) .

Comparative Performance Matrix

When certifying O-(4-chlorophenyl)hydroxylamine hydrochloride, no single technique is a silver bullet. The table below compares the operational realities of the three primary methods.

Table 2: EA vs. qNMR vs. HPLC-UV
ParameterElemental Analysis (CHN)Quantitative NMR (qNMR)HPLC-UV
Primary Output Absolute mass fraction (%)Absolute organic purity (%)Relative organic purity (Area %)
Detects Salt Imbalance? Yes (Highly sensitive)No (Protons exchange rapidly)No (Chromophore dependent)
Detects Inorganic Salts? Yes (Alters mass balance)No (NMR invisible)No (UV invisible)
Calibration Requirement Daily (using generic standards)None (Internal standard used)Extensive (Requires identical API standard)
Sample Destruction Destructive (Combusted)Non-destructive (Recoverable)Destructive (Eluted to waste)

Visualizing the Analytical Decision Matrix

To ensure robust quality control, laboratories should implement an orthogonal testing workflow. The diagram below illustrates the logical progression from relative screening to absolute certification.

AnalyticalWorkflow Start O-(4-chlorophenyl)hydroxylamine HCl Batch Sample HPLC Step 1: HPLC-UV (Relative Purity Screening) Start->HPLC Decision Relative Purity > 99.0%? HPLC->Decision Fail Reject / Recrystallize Decision->Fail No Orthogonal Step 2: Orthogonal Validation Decision->Orthogonal Yes EA Elemental Analysis (CHN) Target: ±0.3% of Theoretical Orthogonal->EA qNMR qNMR Analysis (1H) Target: Absolute Mass > 98% Orthogonal->qNMR Release Certificate of Analysis (CoA) Approved for API Synthesis EA->Release qNMR->Release

Figure 1: Orthogonal purity validation workflow for pharmaceutical intermediates.

References

  • European Patent Office. "EP1799636B1 - Control of parasites in animals by the use of novel trifluoromethanesulfonanilide oxime ether derivatives." Google Patents.
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, Feb 2024. Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Applications. Available at:[Link]

  • Northern Illinois University. "CHN Elemental Analysis." Department of Chemistry and Biochemistry. Available at:[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals." RSSL Insights. Available at:[Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc., Dec 2025. Available at:[Link]

Validation

validating structure of O-(4-chlorophenyl)hydroxylamine reaction products

An In-Depth Guide to the Structural Validation of O-(4-chlorophenyl)hydroxylamine Reaction Products Authored by a Senior Application Scientist For professionals in drug discovery and chemical development, the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of O-(4-chlorophenyl)hydroxylamine Reaction Products

Authored by a Senior Application Scientist

For professionals in drug discovery and chemical development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the unambiguous confirmation of the molecular structure. O-(4-chlorophenyl)hydroxylamine is a versatile reagent, yet its reactivity can lead to a variety of structural isomers and unexpected byproducts.[1][2] This guide provides a comprehensive framework for the structural validation of its reaction products, emphasizing a multi-technique, self-validating workflow. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring the generation of trustworthy and defensible results essential for advancing a development pipeline.

The Structural Challenge: Navigating the Reactivity of an Arylhydroxylamine

O-(4-chlorophenyl)hydroxylamine contains two nucleophilic centers, the nitrogen and the oxygen, and is susceptible to various transformations, including condensation, alkylation, and rearrangement.[3] For instance, a reaction with an alkylating agent could potentially yield either an N-substituted or an O-substituted product, or a mixture of both.[3][4] Similarly, reactions with carbonyls can yield oximes, but subsequent rearrangements or side reactions are possible. This inherent reactivity profile necessitates a robust analytical strategy that does not rely on a single piece of evidence but rather builds a conclusive case through the convergence of data from orthogonal techniques. The goal is not just to identify the expected product but to definitively rule out all other plausible structures.

The Analytical Workflow: An Integrated, Multi-Technique Approach

A self-validating system for structure elucidation relies on the strategic application of complementary analytical techniques. No single method provides all the answers. Mass spectrometry offers a rapid assessment of molecular weight, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure. The following workflow illustrates a logical progression for structural validation.

Structural_Validation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation Reaction Synthesized Product Mixture Purification Chromatographic Purification (e.g., Flash, HPLC) Reaction->Purification MS_Screen Mass Spectrometry (LC-MS) Is the molecular weight correct? Purification->MS_Screen NMR_Analysis Comprehensive NMR Spectroscopy (1H, 13C, 2D NMR) What is the connectivity? MS_Screen->NMR_Analysis Structure_Hypothesis Propose Structure(s) NMR_Analysis->Structure_Hypothesis Ambiguous Is the structure ambiguous? (e.g., Isomers) Structure_Hypothesis->Ambiguous XRay Single-Crystal X-ray Crystallography Ambiguous->XRay Yes Final_Structure Unambiguous 3D Structure Ambiguous->Final_Structure No XRay->Final_Structure

Caption: A typical workflow for the structural validation of a novel compound.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as the initial and most rapid checkpoint in structural validation. Its primary role is to confirm the molecular weight of the purified product, providing immediate evidence of whether the intended transformation has occurred.

Expertise & Causality: We choose Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) as the first step because it provides the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[5] This is crucial for confirming the elemental composition against the expected product. Gas Chromatography-MS (GC-MS) is also a powerful tool, particularly for volatile, thermally stable compounds, and can provide diagnostic fragmentation patterns.[6]

Tandem MS (MS/MS) experiments are then employed to intentionally fragment the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that provides vital clues about the underlying structure. For example, the fragmentation of N- vs. O-alkylated isomers of a hydroxylamine derivative would likely show characteristic losses corresponding to the different points of bond cleavage.[7]

Data Presentation: Comparative MS Fragmentation
FeaturePotential Product A: O-alkylatedPotential Product B: N-alkylatedRationale
Parent Ion [M+H]⁺ m/z = Xm/z = XIdentical molecular weight makes them indistinguishable by MS alone.
Key Fragment 1 Loss of the alkyl group from oxygenLoss of the alkyl group from nitrogenThe C-O bond may cleave differently than the C-N bond.
Key Fragment 2 Cleavage of the N-O bondCleavage of the N-O bondThis is a characteristic fragmentation pathway for hydroxylamines.[7][8]
Key Fragment 3 Fragment corresponding to the 4-chlorophenoxy cationFragment corresponding to the N-alkyl-4-chloroaniline cationProvides direct evidence of the alkyl group's location.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI, Positive Ion Mode):

    • Scan Range: m/z 100-1000 for full scan analysis.

    • Ionization Source: Heated Electrospray Ionization (HESI).[5]

    • Capillary Voltage: 3.5 kV.

    • Capillary Temperature: 320°C.

    • Data Acquisition: Perform a full scan to identify the precursor ion. Follow with a product ion scan (tandem MS) of the most intense precursor ion to generate fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

While MS confirms the mass, NMR spectroscopy elucidates the precise atomic connectivity, making it the cornerstone of structure determination for organic molecules.[9][10][11] A full suite of 1D and 2D NMR experiments provides an intricate map of the molecule, revealing which atoms are bonded to which and their spatial relationships.

Expertise & Causality: A standard ¹H NMR is the starting point, but it is often insufficient. ¹³C NMR is required to identify all unique carbon environments. For O-(4-chlorophenyl)hydroxylamine derivatives, the most powerful experiments are 2D techniques like HSQC and HMBC.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a definitive way to assign carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It reveals correlations between protons and carbons that are 2 or 3 bonds away. To distinguish an N-alkylated from an O-alkylated product, one would look for a correlation from the protons on the alkyl group to the aromatic carbon bearing the nitrogen/oxygen. The presence of this 3-bond correlation (H-C-N-C or H-C-O-C) provides unambiguous proof of the connection point.

Data Presentation: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted)
NucleusPotential Product A: Oxime DerivativePotential Product B: N-alkylated ProductRationale for Differentiation
¹H (Alkyl CH₂) ~4.2 ppm~3.8 ppmThe electronegativity of the atom (O vs. N) directly attached to the alkyl group significantly influences the chemical shift.
¹H (Aromatic) Distinct pattern for 4-chlorophenyl and second aromatic ringDistinct, potentially shifted pattern due to different electronic environmentThe substitution pattern will alter the electronic environment and thus the shifts of the aromatic protons.
¹H (N-H or O-H) AbsentPresent and exchangeable (N-H)The presence or absence of a labile proton is a key indicator.
¹³C (Alkyl CH₂) ~70 ppm~50 ppmSimilar to protons, the attached heteroatom strongly influences the carbon chemical shift.
¹³C (Aromatic C-O/N) ~158 ppm~145 ppmThe ipso-carbon signal is highly sensitive to the nature of the substituent.
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Data Acquisition (e.g., on a 400 MHz spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks (e.g., within the aromatic rings).

    • HSQC: Correlate one-bond proton-carbon connections.

    • HMBC: Acquire with a standard delay optimized for 2-3 bond couplings (~8 Hz). This is the critical experiment for isomer differentiation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): If stereochemistry is , this experiment reveals through-space proximity of protons.[10]

X-ray Crystallography: The Ultimate Arbiter

When NMR and MS data are ambiguous, or when an absolute, undeniable confirmation of the 3D structure and stereochemistry is required (a common necessity in drug development), single-crystal X-ray crystallography is the definitive technique.[12][13]

Expertise & Causality: The primary prerequisite—and limitation—of this technique is the need to grow a high-quality single crystal.[14] Not all compounds crystallize easily. However, when a suitable crystal is obtained, the resulting electron density map provides a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[13][15] This data leaves no room for structural ambiguity.

Crystallography_Decision Start NMR & MS Data Acquired Question1 Is the structure unambiguously confirmed? Start->Question1 Question2 Is absolute stereochemistry a critical attribute? Question1->Question2 No Proceed Structure Validated Question1->Proceed Yes Question2->Proceed No Attempt_Xray Attempt Crystallization for X-ray Analysis Question2->Attempt_Xray Yes Attempt_Xray->Proceed

Caption: Decision process for employing X-ray crystallography.

Data Presentation: Key Crystallographic Parameters
ParameterExpected Value RangeSignificance
C-O Bond Length 1.36 - 1.44 ÅConfirms the presence of a C-O single bond.
C-N Bond Length 1.35 - 1.47 ÅConfirms the presence of a C-N single bond.
N-O Bond Length 1.40 - 1.45 ÅCharacteristic of a hydroxylamine derivative.
C-Cl Bond Length 1.73 - 1.75 ÅConfirms the chloro-substituent on the phenyl ring.
Aromatic Ring Planarity < 0.01 Å deviationConfirms the aromatic system.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most crucial and empirical step. Dissolve the purified compound in a minimal amount of a suitable solvent. Attempt crystallization via slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. Screen a wide variety of solvents and conditions.

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. Cool the crystal (typically to 100 K) using a cryostream to minimize thermal motion.[15] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods (e.g., direct methods) and refined iteratively to achieve the best fit between the calculated and observed diffraction data.[15] The final model provides precise atomic coordinates.

Conclusion: An Unimpeachable, Self-Validating Strategy

In the rigorous environment of pharmaceutical and chemical research, structural validation cannot be an afterthought. For a versatile yet complex starting material like O-(4-chlorophenyl)hydroxylamine, a multi-faceted approach is the only way to ensure scientific integrity. By strategically combining the rapid screening power of mass spectrometry, the detailed architectural mapping of NMR spectroscopy, and the definitive 3D confirmation of X-ray crystallography, researchers can build an unassailable case for their proposed structure. This integrated, self-validating workflow not only ensures accuracy but also provides the trustworthy data required to make critical decisions in the drug development process.[16][17]

References

  • J Chromatogr B Biomed Sci Appl. (1999)
  • Biochim Biophys Acta. (1979)
  • BenchChem. (2025) A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)
  • ResearchGate. ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • DTIC.
  • Wikipedia. Hydroxylamine. Wikipedia.
  • ACS Publications. (2018) Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega.
  • ChemicalBook. (2023) 4-chlorophenylhydroxylamine | 823-86-9. ChemicalBook.
  • BenchChem. O-(3,4-Dichlorophenyl)hydroxylamine in Benzofuran Synthesis. BenchChem.
  • Wiley-VCH. (2018) Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
  • Danaher Life Sciences. Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • PharmTech. (2025) GMPs for Method Validation in Early Development: An Industry Perspective (Part II). PharmTech.
  • E. Breitmaier, W. Voelter. (1987) Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons.
  • ResolveMass. (2025) Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.
  • MDPI. (2026)
  • Wikipedia. X-ray crystallography. Wikipedia.
  • EBSCO.
  • BenchChem.
  • ResearchGate. X-ray crystal structures of liquid α-ethylbenzylamine obtained by...
  • BenchChem. comparative analysis of the spectroscopic properties of 6-(4-Chlorophenyl)

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Comparative

Kinetic Isotope Effect (KIE) Studies in Amination: A Comparative Guide to O-(4-Chlorophenyl)hydroxylamine HCl and Alternative Reagents

Elucidating the rate-determining step (RDS) in catalytic C-H amination and [1,3]-nitrogen rearrangements is critical for optimizing drug development workflows. Kinetic Isotope Effect (KIE) studies serve as the gold stand...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the rate-determining step (RDS) in catalytic C-H amination and [1,3]-nitrogen rearrangements is critical for optimizing drug development workflows. Kinetic Isotope Effect (KIE) studies serve as the gold standard for distinguishing between N-O bond oxidative addition and C-H bond cleavage. This guide objectively compares the performance of O-(4-chlorophenyl)hydroxylamine hydrochloride (4-Cl-PHA) against traditional aminating agents, providing causality-driven insights and self-validating experimental protocols for researchers and application scientists.

Reagent Comparison & Performance Data

When designing a KIE study, the choice of the O-arylhydroxylamine dictates the electronic nature of the N-O bond cleavage. Table 1 summarizes the quantitative and qualitative performance metrics of common aminating reagents.

Table 1: Comparison of Aminating Reagents for KIE Studies

ReagentStability (RT)Leaving Group pKₐRadical/Nitrenoid GenerationTypical Application in KIE
O-(4-Chlorophenyl)hydroxylamine HCl (4-Cl-PHA) High~9.4Controlled, moderate tempPrecise RDS determination in metal-catalyzed amination
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) Low (Explosive risk)~4.1Extremely rapid, spontaneousDirect electrophilic amination (non-catalyzed)
O-Phenylhydroxylamine HCl (PHA) High~10.0Slow, requires high tempThermally promoted iminyl radical cyclizations
N-Boc-O-tosylhydroxylamine Moderate< 1.0Fast, base-promotedAsymmetric hydroamination
Mechanistic Causality: Why 4-Cl-PHA?

The selection of an aminating reagent is a delicate balancing act between leaving group ability and reagent stability. DPH features a 2,4-dinitrophenoxide leaving group, making it exceptionally reactive. However, this hyper-reactivity often leads to rapid, unselective background reactions, masking the true transition state kinetics of the metal-catalyzed step[1]. Conversely, unsubstituted O-phenylhydroxylamine (PHA) requires harsh thermal conditions to induce N-O homolysis, which can degrade sensitive substrates and complicate thermodynamic measurements[2].

4-Cl-PHA provides a "Goldilocks" electronic environment. The para-chloro substituent inductively stabilizes the developing negative charge on the phenoxide leaving group just enough to facilitate oxidative addition by transition metals (e.g., Cu, Ru, Pd), without risking spontaneous thermal decomposition. This controlled N-O cleavage is essential for KIE studies, as it allows researchers to isolate the kinetic contribution of the N-O cleavage versus the subsequent C-H activation step.

As demonstrated in recent 3[3], if N-O cleavage is the RDS, the KIE ( kH​/kD​ ) will be approximately 1.0. If C-H activation is the RDS, a primary KIE (>3.0) will be observed.

Visualizing the Mechanistic Bifurcation

The following diagram illustrates the mechanistic pathway where KIE measurements determine the rate-limiting step.

KIE_Workflow cluster_0 Reagent Activation cluster_1 Substrate Interaction A O-(4-Cl-Phenyl)hydroxylamine C N-O Bond Cleavage (Oxidative Addition) A->C B Metal Catalyst B->C E C-H/C-D Cleavage (KIE Node) C->E k_1 (If RDS: KIE ≈ 1) D Arene (C-H / C-D) D->E F Aminated Product E->F k_2 (If RDS: KIE > 3)

Mechanistic bifurcation in amination: Determining the rate-limiting step via KIE.

Self-Validating Experimental Protocol: Intermolecular Competition KIE

To ensure scientific integrity and reproducibility, the following protocol for determining the KIE using 4-Cl-PHA incorporates strict internal validation checkpoints.

Step 1: Reagent Validation (Integrity Check)

  • Action: Dissolve 4-Cl-PHA HCl in deuterated solvent (e.g., CDCl₃) and analyze via ¹H NMR prior to the reaction.

  • Validation: Confirm the absence of free 4-chlorophenol signals (typically around 6.8–7.2 ppm). The presence of free phenol indicates premature N-O bond hydrolysis, which fundamentally invalidates kinetic measurements.

Step 2: Reaction Setup with Internal Standard

  • Action: In an oven-dried Schlenk flask under argon, combine the standard arene substrate (C-H, 0.5 mmol) and its deuterated isotopologue (C-D, 0.5 mmol) in a strict 1:1 ratio. Add 1,3,5-trimethoxybenzene (0.1 mmol) as an inert internal standard.

  • Action: Add the metal catalyst (e.g., NHC-Cu complex, 5 mol%) and 4-Cl-PHA HCl (0.2 mmol).

  • Validation: Utilizing 4-Cl-PHA as the limiting reagent ensures the reaction remains in the initial kinetic regime (<20% conversion), preventing substrate depletion from artificially skewing the kH​/kD​ ratio.

Step 3: Quenching and Kinetic Sampling

  • Action: Stir the reaction at the designated optimal temperature (e.g., 80 °C). After exactly 30 minutes, rapidly quench the reaction by cooling to -78 °C and adding 1 mL of saturated aqueous NH₄Cl.

  • Validation: Extract the organic layer and run a crude GC-MS. Compare the total product integration against the 1,3,5-trimethoxybenzene internal standard to confirm mass balance and rule out competing side-reactions (e.g., over-amination or dimerization).

Step 4: Data Acquisition and KIE Calculation

  • Action: Purify the aminated product mixture via flash chromatography.

  • Action: Analyze the purified mixture using quantitative ¹H NMR (utilizing a relaxation delay d1≥10 seconds to ensure complete relaxation) or high-resolution mass spectrometry (HRMS).

  • Calculation: Determine the ratio of aminated C-H product to aminated C-D product.

  • Interpretation: A calculated kH​/kD​ of ~1.05 confirms that C-H bond cleavage occurs after the rate-determining step, pinpointing the N-O oxidative addition of 4-Cl-PHA as the true RDS[3]. Conversely, a kH​/kD​ > 3.0 indicates that C-H bond cleavage is rate-limiting[4].

References
  • Title: Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow Source: RSC Publishing URL: [Link]

  • Title: Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: PMC (NIH) URL: [Link]

  • Title: Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation Source: ResearchGate URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-(4-chlorophenyl)hydroxylamine hydrochloride

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. O-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. O-(4-chlorophenyl)hydroxylamine hydrochloride, a substituted hydroxylamine derivative, presents a dual hazard profile owing to its halogenated aromatic ring and its hydroxylamine functional group. This guide provides a detailed, step-by-step protocol for the in-laboratory chemical degradation of this compound, transforming it into a less hazardous waste stream prior to collection by a certified waste disposal service.

Understanding the Hazard: A Dual-Threat Molecule

O-(4-chlorophenyl)hydroxylamine hydrochloride requires careful handling due to its classification as a skin, eye, and respiratory irritant.[1] Furthermore, as a chlorinated aromatic compound, it is very toxic to aquatic life, necessitating procedures that prevent its release into the environment.[2][3] The thermal decomposition of this compound can generate toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides, underscoring the need for controlled degradation pathways.[1]

The disposal strategy outlined below addresses both the hydroxylamine and the aryl chloride moieties through a sequential oxidative and reductive degradation process. This two-step approach ensures a more complete breakdown of the molecule into less toxic components.

Strategic Overview of the Disposal Process

The chemical degradation of O-(4-chlorophenyl)hydroxylamine hydrochloride will be conducted in two sequential stages:

  • Stage 1: Oxidative Degradation of the Hydroxylamine Moiety. The hydroxylamine functional group will be oxidized using a common and inexpensive laboratory reagent, sodium hypochlorite (household bleach). This reaction targets the nitrogen-oxygen bond, converting the hydroxylamine into less reactive species.[4]

  • Stage 2: Reductive Dehalogenation of the Aryl Chloride. Following the complete destruction of the hydroxylamine, the chlorinated aromatic ring will be addressed through reductive dehalogenation. This will be achieved using sodium borohydride, a mild and selective reducing agent, to replace the chlorine atom with a hydrogen atom.[5][6]

It is critically important that these two stages are performed sequentially with a thorough work-up and isolation of the intermediate product after the first stage. Mixing an oxidizing agent (sodium hypochlorite) with a reducing agent (sodium borohydride) can lead to a violent, exothermic reaction and the release of hazardous gases.[7]

Personal Protective Equipment (PPE) and Safety Precautions

Before commencing any part of this procedure, ensure you are wearing the following minimum PPE:

  • Chemical-resistant nitrile or neoprene gloves

  • Safety goggles or a face shield

  • A flame-resistant laboratory coat

All steps of this procedure must be performed in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.

Detailed Step-by-Step Disposal Protocol

This protocol is designed for the treatment of small quantities (typically up to 5 grams) of O-(4-chlorophenyl)hydroxylamine hydrochloride.

Stage 1: Oxidative Degradation of the Hydroxylamine Group

Materials:

  • O-(4-chlorophenyl)hydroxylamine hydrochloride waste

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution (1 M)

  • Dichloromethane (CH₂Cl₂) or ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, beakers, and other standard laboratory glassware.

Procedure:

  • Dissolution and Basification: In a round-bottom flask equipped with a magnetic stir bar, dissolve the O-(4-chlorophenyl)hydroxylamine hydrochloride waste in water (approximately 20 mL per gram of waste). While stirring, slowly add 1 M sodium hydroxide solution until the pH of the solution is between 10 and 11. This step neutralizes the hydrochloride salt and prepares the free hydroxylamine for oxidation.

  • Oxidation with Sodium Hypochlorite: Cool the flask in an ice-water bath. Slowly add household bleach (sodium hypochlorite solution) to the stirred solution. A typical molar excess of 2-3 equivalents of NaOCl relative to the hydroxylamine is recommended. The addition should be done dropwise to control the exothermic reaction and maintain the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC). The oxidation of phenylhydroxylamine derivatives can lead to the formation of colored products, such as azo compounds.[4][8]

  • Quenching the Oxidant: Once the starting material is no longer detectable by TLC (typically after 1-2 hours), cool the reaction mixture again in an ice bath. Slowly add a 1 M solution of sodium bisulfite or sodium thiosulfate to quench the excess sodium hypochlorite. The completion of quenching can be tested with potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant).

  • Extraction of the Intermediate: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with water and once with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the intermediate product from the oxidation step.

Stage 2: Reductive Dehalogenation

Materials:

  • Intermediate product from Stage 1

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl) solution (1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the residue from Stage 1 in methanol or ethanol (approximately 20 mL per gram of the initial waste).

  • Reduction with Sodium Borohydride: Cool the solution in an ice bath. Slowly and portion-wise, add sodium borohydride (approximately 1.5 to 2 molar equivalents relative to the initial waste). Be aware that the reaction of sodium borohydride with the alcohol solvent will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.

  • Quenching the Reductant: Once the reaction is complete (typically after 1-2 hours), cool the flask in an ice bath. Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. This will also generate hydrogen gas. Continue adding acid until the effervescence ceases.

  • Neutralization and Work-up: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous mixture three times with an organic solvent.

  • Final Waste Stream: The combined organic extracts contain the de-halogenated product. This solution should be placed in a properly labeled hazardous waste container for halogen-free organic waste. The aqueous layer, after neutralization, may contain inorganic salts and should be disposed of in a separate aqueous waste container.

Visualization of the Disposal Workflow

The following diagram illustrates the sequential process for the safe disposal of O-(4-chlorophenyl)hydroxylamine hydrochloride.

DisposalWorkflow cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Reduction start O-(4-chlorophenyl)hydroxylamine HCl Waste dissolve Dissolve in H₂O Basify with NaOH (pH 10-11) start->dissolve oxidize Oxidize with NaOCl (Bleach) < 20°C dissolve->oxidize quench_ox Quench with NaHSO₃ or Na₂S₂O₃ oxidize->quench_ox extract_1 Extract with Organic Solvent quench_ox->extract_1 dry_evap Dry and Evaporate extract_1->dry_evap intermediate Oxidized Intermediate dry_evap->intermediate dissolve_2 Dissolve Intermediate in MeOH or EtOH intermediate->dissolve_2 reduce Reduce with NaBH₄ (Ice Bath) dissolve_2->reduce quench_red Quench with 1M HCl reduce->quench_red neutralize Neutralize with NaHCO₃ quench_red->neutralize extract_2 Extract with Organic Solvent neutralize->extract_2 final_waste Final Waste Stream (Halogen-Free) extract_2->final_waste caption Figure 1. Sequential workflow for the chemical degradation of O-(4-chlorophenyl)hydroxylamine hydrochloride.

Figure 1. Sequential workflow for the chemical degradation of O-(4-chlorophenyl)hydroxylamine hydrochloride.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of hazardous chemical waste is a fundamental responsibility of every researcher and scientist. By following this detailed, two-stage chemical degradation protocol, you can effectively neutralize the primary hazards associated with O-(4-chlorophenyl)hydroxylamine hydrochloride before it enters the official waste stream. This proactive approach not only ensures compliance with safety regulations but also demonstrates a commitment to protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste management and disposal.

References

  • University of Surrey. (2018, June 22). Oxidation of aromatic amines by sodium hypochlorite. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Virginia Tech. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. Retrieved from [Link]

  • Loba Chemie. (n.d.). Hydroxylamine Hydrochloride AR/ACS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • GlobalSpec. (2010, December 3). Neutralizing Sodium Hypochlorite. CR4 Discussion Thread. Retrieved from [Link]

  • Oreate AI. (2026, January 6). Neutralizing Bleach: A Safe and Effective Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2016, June 15). Sodium hypochlorite: incident management. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(4-chlorophenyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4-chlorophenyl)hydroxylamine hydrochloride
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